2,2',6-Trichlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-73-4 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were once widely used in industrial applications. However, their persistence in the environment and adverse health effects have led to a global ban on their production. This guide focuses on a specific congener, 2,2',6-trichlorobiphenyl, also known as PCB 19. As a Senior Application Scientist, this document is intended to provide a comprehensive technical resource, amalgamating critical data on its chemical and physical properties, analytical methodologies, toxicological profile, and environmental fate. The information herein is curated to support researchers in their understanding of this compound and to provide a foundation for future investigations.
Chemical Identity and Structure
2,2',6-Trichlorobiphenyl is a member of the trichlorobiphenyl family, a subgroup of PCBs. Its unique chlorine substitution pattern dictates its physical, chemical, and toxicological properties.
CAS Number: 38444-73-4[1]
Molecular Formula: C₁₂H₇Cl₃[1][2]
Molecular Weight: 257.54 g/mol [2]
Synonyms: PCB 19, 2,2',6-Trichloro-1,1'-biphenyl[1]
Chemical Structure:
The structure of 2,2',6-trichlorobiphenyl consists of a biphenyl backbone with three chlorine atoms attached at the 2, 2', and 6 positions. The ortho-substituted chlorine atoms create steric hindrance, which restricts the rotation around the C-C bond connecting the two phenyl rings. This restricted rotation results in a non-planar conformation, a key determinant of its biological activity.[3]
Caption: Chemical structure of 2,2',6-trichlorobiphenyl (PCB 19).
Physicochemical Properties
The physicochemical properties of 2,2',6-trichlorobiphenyl are crucial for understanding its environmental transport, fate, and bioavailability. While specific experimental data for this congener can be limited, the following table summarizes key properties, with some values being representative of the broader PCB class.
| Property | Value | Source |
| Physical State | Oily liquid or solid | [4] |
| Color | Colorless to light yellow | [4] |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | >300 °C | [5] |
| Flash Point | >100 °C | [5] |
| Water Solubility | Low; decreases with increased chlorination | [5] |
| Vapor Pressure | Low at room temperature | [6] |
| Log P (Octanol-Water Partition Coefficient) | 5.5 (Computed) | [1] |
PCBs, in general, are hydrophobic and lipophilic, leading to their partitioning into fatty tissues of organisms and sorption to organic matter in soil and sediment.[7] Their low water solubility and vapor pressure contribute to their persistence in the environment.[6][8]
Synthesis
The synthesis of specific PCB congeners like 2,2',6-trichlorobiphenyl is typically achieved through laboratory-scale chemical reactions rather than industrial production, which historically produced mixtures (e.g., Aroclors). A common synthetic route is the Suzuki coupling reaction, which involves the cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.
For the synthesis of 2,2',6-trichlorobiphenyl, one could envision the coupling of 2,6-dichlorophenylboronic acid with 1-bromo-2-chlorobenzene or a similar combination of reactants. The Suzuki coupling is known for its high yield and tolerance of various functional groups, making it a suitable method for preparing specific PCB congeners for research purposes.[9]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs due to its high sensitivity and selectivity, allowing for the separation and identification of individual congeners within complex mixtures.[10][11]
Sample Preparation
Effective sample preparation is critical for accurate quantification and involves extraction of the analyte from the sample matrix followed by cleanup to remove interfering substances.
Workflow for Sample Preparation:
Caption: General workflow for PCB sample preparation.
Step-by-Step Protocol for Extraction and Cleanup:
-
Extraction: The sample is extracted with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. For solid samples, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) can be employed. Liquid-liquid extraction is used for aqueous samples.[12]
-
Cleanup: The extract is then passed through a chromatography column packed with an adsorbent like Florisil or silica gel. This step removes polar interferences that could affect the GC-MS analysis.[13]
-
Concentration: The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration before injection into the GC-MS.[12]
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of PCBs. Optimization of these parameters is essential for achieving good chromatographic resolution and sensitivity for 2,2',6-trichlorobiphenyl.
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent) | A low-polarity column provides good separation of PCB congeners. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp: 80-100°C, ramp to 300-320°C | A temperature gradient is necessary to elute congeners with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces characteristic fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[11] |
| Transfer Line Temp | 280-300 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230-250 °C | Optimizes the ionization process. |
Toxicology and Health Effects
The toxicity of PCBs is highly dependent on the specific congener. While 2,2',6-trichlorobiphenyl is not considered one of the highly toxic "dioxin-like" PCBs, it still poses potential health risks.
Mechanism of Toxicity
The primary mechanism of toxicity for many PCBs involves interaction with the aryl hydrocarbon receptor (AhR). However, non-dioxin-like PCBs, such as 2,2',6-trichlorobiphenyl, are thought to exert their toxic effects through other mechanisms, which may include disruption of intracellular signaling pathways, interference with calcium homeostasis, and neurotoxic effects.[4]
Metabolism and Biotransformation
PCBs are metabolized in the liver by the cytochrome P450 enzyme system.[1][4] The metabolism of 2,2',6-trichlorobiphenyl is relatively slow due to the presence of ortho-chlorines, which hinder enzymatic attack. Metabolism typically involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6][14] However, the slow metabolism contributes to the bioaccumulation of this compound in fatty tissues.[1][4]
Metabolic Pathway of PCBs:
Caption: Generalized metabolic pathway of PCBs.
Health Effects
Exposure to PCBs has been associated with a range of adverse health effects. While specific data for 2,2',6-trichlorobiphenyl is limited, general health effects of PCB exposure include:
-
Dermal Effects: Chloracne, a severe skin condition, is a hallmark of high-level PCB exposure.[4]
-
Liver Damage: Changes in liver enzymes and liver damage have been observed in individuals with occupational exposure to PCBs.[5]
-
Neurodevelopmental Effects: In utero exposure to PCBs has been linked to developmental deficits in infants and children.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[5] The U.S. Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[5][15]
Environmental Fate and Transport
The environmental persistence of 2,2',6-trichlorobiphenyl is a significant concern. Its chemical stability and hydrophobicity contribute to its long half-life in the environment.
Persistence and Degradation
PCBs are resistant to environmental degradation.[16] Lower chlorinated congeners, like 2,2',6-trichlorobiphenyl, are more susceptible to microbial degradation under aerobic conditions than highly chlorinated congeners. However, the presence of ortho-chlorines can hinder this process.[7] Photodegradation can also contribute to the breakdown of PCBs in the environment.[8]
Bioaccumulation and Biomagnification
Due to its lipophilic nature, 2,2',6-trichlorobiphenyl has a high potential for bioaccumulation in the fatty tissues of organisms.[17] This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.[7] Aquatic organisms can accumulate PCBs from water, sediment, and their food.[7][17][18]
Safety, Handling, and Disposal
Proper safety precautions are essential when working with 2,2',6-trichlorobiphenyl.
GHS Classification
While a definitive GHS classification for 2,2',6-trichlorobiphenyl is not consistently reported, based on the data for similar trichlorobiphenyls, it should be handled as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
When handling 2,2',6-trichlorobiphenyl, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: In cases where aerosols or dust may be generated, a respirator with an appropriate cartridge should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal
PCB waste is regulated, and disposal must be carried out in accordance with local, state, and federal regulations. Materials contaminated with 2,2',6-trichlorobiphenyl at concentrations of 50 ppm or greater are typically considered regulated PCB waste.[16] Approved disposal methods for PCB waste include high-temperature incineration in a TSCA-approved facility or disposal in a chemical waste landfill.[19]
Conclusion
2,2',6-Trichlorobiphenyl (PCB 19) is a persistent and bioaccumulative compound with potential health risks. This guide has provided a comprehensive overview of its chemical identity, properties, analytical methods, toxicology, and environmental fate. A thorough understanding of these aspects is crucial for researchers and scientists working with this compound and for assessing its impact on human health and the environment. Further research is needed to fully elucidate the specific toxicological profile and environmental behavior of this particular congener.
References
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PubChem. 2,2',6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]
-
PubChem. 2,4,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
- Tehrani, R., Lyv, M. M., & Van Aken, B. (2014). Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400. Environmental Science and Pollution Research, 21(10), 6346–6353.
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National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
- Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245-272.
- Joshi, N., Telu, S., Parkin, S., & Lehmler, H. J. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 85(4), 515-522.
- Ma, X., Wu, J., Zhang, Y., Wang, S., & Wang, X. (2022). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. Toxics, 10(6), 323.
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SCION Instruments. (2023). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. [Link]
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CPAchem. Safety Data Sheet. [Link]
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Wikipedia. Polychlorinated biphenyl. [Link]
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U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). [Link]
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PubChem. 2,2',5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
- Brodsky, E. S., & Papov, V. V. (2008). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of Analytical Chemistry, 63(8), 756-765.
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Centers for Disease Control and Prevention. Polychlorinated Biphenyls (PCBs) Toxicity. [Link]
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Protocols.io. Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues. [Link]
- Kania-Korwel, I., & Lehmler, H. J. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12476-12486.
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Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. [Link]
- Senthilkumar, K., Kannan, K., Sinha, R. K., & Tanabe, S. (1999). Bioaccumulation profiles of polychlorinated biphenyl congeners and organochlorine pesticides in Ganges River dolphins. Environmental Toxicology and Chemistry, 18(7), 1511-1520.
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Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
- De Felip, E., di Domenico, A., & Crisponi, G. (2019). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International journal of environmental research and public health, 16(21), 4079.
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U.S. Environmental Protection Agency. Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]
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Centers for Disease Control and Prevention. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans?. [Link]
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Cromlab. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]
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- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.
- Elgudayem, F., Gölcü, A., & Kafkas, E. (2022). Degradation Mechanisms of Polychlorinated Biphenyls (PCBS) in the Environment. In Bioremediation and Phytoremediation Technologies in Sustainable Soil Management (pp. 1-19). Apple Academic Press.
- Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
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PubChem. 2,3,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Element 2: Environmental Fate and Transport. [Link]
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-
Global Substance Registration System. 2,2',6-TRICHLOROBIPHENYL. [Link]
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Metabolic Fate and Degradation Kinetics of PCB 19 (2,2',6-Trichlorobiphenyl): A Technical Dossier
[1]
Executive Summary
PCB 19 (2,2',6-Trichlorobiphenyl) represents a critical model congener in the study of atropisomeric Polychlorinated Biphenyls (PCBs). Unlike planar PCBs, PCB 19 possesses three ortho-chlorine substituents, creating significant steric hindrance that restricts rotation around the biphenyl bond.[1] This results in stable axial chirality at physiological temperatures, making PCB 19 a prime candidate for studying enantioselective metabolism.[1]
This guide delineates the divergent pathways of PCB 19 degradation: the cytochrome P450-mediated oxidative functionalization in mammals and the sterically hindered, often incomplete, catabolism by environmental bacteria.[1]
Part 1: Physicochemical & Stereochemical Profile
Structural Constraints
-
IUPAC Name: 2,2',6-Trichlorobiphenyl[1]
-
Molecular Formula: C₁₂H₇Cl₃
-
Steric Profile: The 2,6-dichloro substitution on Ring A and 2-chloro substitution on Ring B create a "double-ortho" interference.[1]
-
Atropisomerism: The steric bulk of the three ortho-chlorines imposes a high rotational energy barrier (>20 kcal/mol). Consequently, PCB 19 exists as stable (+) and (-) enantiomers under biological conditions, resisting racemization.[1] This chirality dictates that metabolic enzymes (e.g., CYPs, dioxygenases) often process the enantiomers at different rates (enantiomeric enrichment).
Part 2: Mammalian Metabolism (Oxidative Functionalization)
In mammalian systems, PCB 19 is metabolized primarily by the hepatic Cytochrome P450 (CYP) monooxygenase system. Due to its non-coplanar structure, it is not a high-affinity substrate for the Ah-receptor-associated CYP1A family (which prefers planar PCBs). Instead, it is processed by CYP2B and CYP3A isoforms.[1]
Phase I: Hydroxylation
The metabolism proceeds via the insertion of an oxygen atom to form an unstable arene oxide intermediate, which rearranges to form hydroxylated PCBs (OH-PCBs).
-
Regioselectivity: The 2,2',6-substitution pattern blocks the ortho positions.[1] Hydroxylation occurs preferentially at the meta and para positions of the less hindered Ring B (2-chlorophenyl ring).
-
Major Metabolites:
-
4-OH-PCB 19: Formed via attack at the para position of the 2,6-dichloro ring (less likely due to sterics) or the 2-chloro ring.
-
3'-OH-PCB 19 & 4'-OH-PCB 19: The 2-chloro ring (Ring B) is more accessible, making the 3',4' and 4',5' positions the primary sites for enzymatic attack.[1]
-
-
Enantioselectivity: Studies in rat microsomes have demonstrated that CYP2B1 metabolizes (-) PCB 19 faster than (+) PCB 19, leading to an enrichment of the (+) enantiomer in tissues.
Phase II: Conjugation
Unlike higher chlorinated congeners that persist in adipose tissue, the hydroxylated metabolites of PCB 19 are rapidly conjugated.[1]
-
Sulfation: The OH-PCBs are substrates for Sulfotransferases (SULTs), forming water-soluble sulfates excreted in urine.
-
Glucuronidation: A secondary pathway mediated by UDP-glucuronosyltransferases (UGTs).
Pathway Visualization (Mammalian)
[1]
Part 3: Microbial Degradation (The bph Pathway)
Bacterial degradation of PCB 19 is significantly more challenging than for mono- or di-chlorinated biphenyls.[1] The model organism Burkholderia xenovorans LB400 utilizes the oxidative bph pathway, but the "double-ortho" structure of PCB 19 inhibits the initial enzymatic attack.
Mechanism of Recalcitrance
The biphenyl dioxygenase (BphA) enzyme typically attacks the 2,3-position of the biphenyl ring.
-
Ring A (2,6-Cl): The 2-position is chlorinated, and the 6-chloro group provides steric bulk, blocking the 2,3-attack.[1]
-
Ring B (2'-Cl): The 2'-position is chlorinated.
-
Consequence: BphA cannot easily fit PCB 19 into its active site in the correct orientation for 2,3-dihydroxylation.[1] This leads to slow or negligible degradation compared to PCB 4 (2,2'-DiCB).
The "Struggle" Pathway (Cometabolism)
When degradation does occur (often requiring high biomass or cometabolic substrates like biphenyl), it likely proceeds via a 3,4-dioxygenase attack on the less substituted Ring B.
-
3,4-Dihydroxylation: Attack on carbons 3' and 4' of Ring B.[1]
-
Ring Cleavage: Meta-cleavage of the diol by BphC.
-
Hydrolysis: The cleaved ring is hydrolyzed.
-
Dead-End Metabolite: The process yields 2,6-Dichlorobenzoate (2,6-DCBA) . Most PCB-degrading bacteria cannot mineralize 2,6-DCBA; it accumulates as a toxic dead-end product, inhibiting further degradation.[1]
Pathway Visualization (Microbial)
[2]
Part 4: Analytical Methodologies
To accurately track PCB 19 and its chiral metabolites, a robust analytical workflow is required.[1]
Extraction Protocol (Biological Tissue)
-
Homogenization: Tissue (liver/brain) is homogenized in 0.1M phosphate buffer.
-
Denaturation: Add 6M HCl to denature proteins and release bound residues.
-
Liquid-Liquid Extraction: Extract 3x with Hexane:MTBE (1:1 v/v).
-
Derivatization (For OH-PCBs): Phenolic metabolites must be methylated using Diazomethane or silylated (BSTFA) to improve volatility for GC analysis.
Instrumental Analysis (GC-MS/ECD)
-
Detector: Electron Capture Detector (ECD) for high sensitivity of chlorinated species; Mass Spectrometry (MS) for structural confirmation.
-
Chiral Separation: Essential for resolving PCB 19 atropisomers.
-
Column: Chirasil-Dex (Cyclodextrin-based) or equivalent.
-
Temperature Program: Isothermal hold at 160°C (30 min) is often required to resolve the enantiomers of tri-ortho PCBs.
-
Analytical Workflow Diagram
Part 5: Experimental Protocol: Bacterial Degradation Assay
Objective: To assess the degradation potential of a microbial strain against PCB 19.
Reagents:
-
Minimal Salt Medium (MSM).
-
PCB 19 stock solution (10 mg/mL in acetone).
-
Biphenyl (inducer).
-
Ethyl acetate (extraction solvent).
Procedure:
-
Inoculum Preparation: Grow Burkholderia xenovorans LB400 (or test strain) in MSM supplemented with biphenyl (0.1%) to induce the bph operon. Harvest cells at mid-log phase (OD₆₀₀ ~ 0.8).
-
Resting Cell Assay: Wash cells 2x with phosphate buffer to remove residual biphenyl. Resuspend in MSM to OD₆₀₀ = 1.0.
-
Dosing: Aliquot 5 mL of cell suspension into glass vials. Spike with PCB 19 to a final concentration of 5 ppm.
-
Control: Heat-killed cells (autoclaved) + PCB 19.
-
-
Incubation: Incubate at 30°C with shaking (200 rpm) for 24, 48, and 72 hours.
-
Termination & Extraction: Add 100 µL 6M HCl to stop the reaction. Add 5 mL Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Analysis: Analyze the organic layer via GC-ECD. Calculate % degradation relative to the abiotic control.
-
Note: Monitor for the appearance of a peak corresponding to 2,6-dichlorobenzoate to confirm ring cleavage.[1]
-
References
-
Microbial Degradation Pathways
-
Mammalian Enantioselective Metabolism
-
PCB 19 Atropisomerism
-
Analytical Methodologies
An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 2,2',6-trichlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) family. Designated as PCB 19 in the Ballschmiter and Zell (BZ) numbering system, this compound is of significant interest to researchers in toxicology, environmental science, and pharmacology due to its unique structural characteristics and biological effects. As an ortho-substituted, non-coplanar PCB, its toxicological profile differs notably from the more widely studied dioxin-like coplanar PCBs.
Chemical Identity and Nomenclature
Correctly identifying and naming a chemical is fundamental to all scientific study. This section details the IUPAC nomenclature, common synonyms, and key identifiers for 2,2',6-trichlorobiphenyl.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-dichloro-2-(2-chlorophenyl)benzene .[1] This name precisely describes the arrangement of the chlorine atoms on the biphenyl structure. The biphenyl moiety consists of two phenyl rings linked by a single carbon-carbon bond. In this congener, one phenyl ring has chlorine atoms at the 2 and 6 positions, and the other has a chlorine atom at the 2' position. The primed numbers are used to differentiate the positions on the second phenyl ring.[2]
Synonyms and Identifiers
In scientific literature and commercial databases, 2,2',6-trichlorobiphenyl is known by several names and codes. Understanding these is crucial for comprehensive literature searches and material procurement.
Table 1: Synonyms and Key Identifiers for 2,2',6-Trichlorobiphenyl
| Identifier Type | Value | Source |
| Common Name | 2,2',6-Trichlorobiphenyl | [1] |
| PCB Number | PCB 19 | [1] |
| CAS Number | 38444-73-4 | [1] |
| Molecular Formula | C₁₂H₇Cl₃ | [1] |
| Other Synonyms | 2,2',6-Trichloro-1,1'-biphenyl, 2,6,2'-Trichlorobiphenyl, 2,2',6-TriCB | [1] |
PCBs were historically marketed as complex mixtures under various trade names, such as Aroclor (in the United States), Pyranol, and Inerteen.[3] It is important to note that 2,2',6-trichlorobiphenyl would have been a component of these mixtures, not sold as an isolated congener for industrial applications.[3] Today, it is primarily available as a certified reference material for analytical and research purposes.[4][5]
Chemical Structure
The chemical structure of 2,2',6-trichlorobiphenyl dictates its physical, chemical, and toxicological properties. The presence of chlorine atoms at the ortho positions (2, 2', and 6) forces the two phenyl rings to rotate out of a planar configuration. This non-planar or "skewed" conformation is a defining characteristic of this subclass of PCBs and is central to its biological activity.[2]
Caption: Chemical structure of 2,2',6-trichlorobiphenyl (PCB 19).
Physicochemical Properties
The physical and chemical properties of 2,2',6-trichlorobiphenyl are critical for understanding its environmental fate, transport, and bioaccumulation potential. Like other PCBs, it is a lipophilic compound with low water solubility and low vapor pressure.
Table 2: Physicochemical Properties of 2,2',6-Trichlorobiphenyl
| Property | Value | Source |
| Molecular Weight | 257.5 g/mol | [1] |
| Appearance | Light yellow or colorless, thick, oily liquid (as part of PCB mixtures) | [3] |
| Melting Point | Data not readily available for the pure congener | |
| Boiling Point | Data not readily available for the pure congener | |
| Water Solubility | Very low | [3] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.5 (predicted) | [1] |
| Vapor Pressure | Low | [3] |
The high octanol-water partition coefficient (Log K_ow_) indicates a strong tendency to partition into fatty tissues, which is a key factor in its bioaccumulation in living organisms.[3]
Synthesis Methodologies
The synthesis of specific PCB congeners is essential for toxicological research and for the preparation of analytical standards. While industrial production of PCBs involved the direct chlorination of biphenyl, resulting in complex mixtures, laboratory-scale synthesis allows for the creation of individual, pure congeners. Two primary methods are suitable for the synthesis of sterically hindered PCBs like 2,2',6-trichlorobiphenyl: the Ullmann reaction and the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This method is particularly effective for the synthesis of sterically hindered biaryls, making it well-suited for producing ortho-substituted PCBs.[6]
The general scheme for the synthesis of 2,2',6-trichlorobiphenyl via Suzuki-Miyaura coupling would involve the coupling of a di-chlorinated phenylboronic acid with a mono-chlorinated aryl halide, or vice versa, in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling for 2,2',6-trichlorobiphenyl synthesis.
Experimental Protocol (General):
-
Reactant Preparation: A reaction vessel is charged with the appropriate arylboronic acid, aryl halide, palladium catalyst, and a base.
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water, is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography, to isolate the pure 2,2',6-trichlorobiphenyl.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-catalyzed coupling of two aryl halides. While effective, this reaction often requires high temperatures and can have limitations in terms of substrate scope and yield, especially for sterically hindered compounds.
Applications and Uses
Due to the ban on their production and use, PCBs, including 2,2',6-trichlorobiphenyl, no longer have any sanctioned industrial applications.[3] Historically, PCB mixtures were used in a wide range of applications due to their chemical stability, non-flammability, and electrical insulating properties.[3]
Historical Closed Applications of PCB Mixtures:
-
Dielectric and coolant fluids in transformers and capacitors.[3]
-
Heat transfer fluids .[3]
-
Hydraulic fluids .[3]
Historical Open Applications of PCB Mixtures:
-
Plasticizers in paints, plastics, and sealants.[3]
-
Additives in carbonless copy paper.[3]
-
Flame retardants .[7]
-
Lubricating oils .[3]
Today, the primary use of pure 2,2',6-trichlorobiphenyl is as a certified analytical standard for environmental and toxicological studies.[4][5] It is used to calibrate analytical instruments, such as gas chromatographs and mass spectrometers, for the detection and quantification of this specific congener in environmental samples (e.g., soil, water, air) and biological tissues.
Toxicology and Biological Effects
The toxicology of PCBs is complex and congener-specific. 2,2',6-Trichlorobiphenyl, as a non-coplanar, ortho-substituted PCB, exhibits a different toxicological profile than the dioxin-like coplanar PCBs.
Mechanism of Action
Unlike coplanar PCBs that exert their toxicity primarily through binding to the aryl hydrocarbon receptor (AhR), ortho-substituted PCBs like 2,2',6-trichlorobiphenyl are weak AhR agonists.[3] Their primary mechanisms of toxicity are believed to involve:
-
Disruption of Intracellular Signaling: These congeners can interfere with intracellular calcium signaling pathways, which can lead to neurotoxicity.[3]
-
Endocrine Disruption: Ortho-substituted PCBs can disrupt thyroid hormone transport by binding to the transport protein transthyretin.[3] They have also been shown to have estrogenic and anti-estrogenic effects.[3]
-
Neurotoxicity: A significant body of evidence points to the neurotoxic effects of non-coplanar PCBs. These effects can include alterations in dopamine signaling.[8]
Caption: Proposed toxicological mechanisms of 2,2',6-trichlorobiphenyl.
Health Effects
Exposure to PCBs, in general, has been associated with a range of adverse health effects in humans and animals. While specific data for 2,2',6-trichlorobiphenyl is limited, the effects of non-coplanar PCBs are thought to include:
-
Neurological Effects: Developmental exposure to PCBs has been linked to cognitive and motor deficits in children.[3]
-
Immunological Effects: PCBs can suppress the immune system, making individuals more susceptible to infections.[3]
-
Reproductive and Developmental Effects: PCBs are known endocrine disruptors and can interfere with reproductive function and normal development.[3]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as a Group 1 carcinogen, meaning they are carcinogenic to humans.[3] The U.S. Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[3]
Metabolism and Toxicokinetics
PCBs are generally metabolized slowly in the body, leading to their bioaccumulation.[1] The metabolism of PCBs occurs primarily in the liver and involves the cytochrome P450 enzyme system.[1] The rate and pattern of metabolism are highly dependent on the congener's structure, including the number and position of chlorine atoms. The resulting hydroxylated metabolites can sometimes be more toxic than the parent compound. Due to its lipophilic nature, 2,2',6-trichlorobiphenyl is readily absorbed and tends to accumulate in fatty tissues.[1]
Environmental Fate and Transport
The environmental persistence of PCBs is a major concern. Due to their chemical stability, they do not readily break down in the environment and can be transported long distances in the atmosphere and water.
Persistence and Degradation
2,2',6-Trichlorobiphenyl is resistant to environmental degradation. It can persist in soil and sediment for long periods. Biodegradation can occur under both aerobic and anaerobic conditions, but the rates are generally slow, especially for more highly chlorinated congeners.
Bioaccumulation and Biomagnification
Due to its high lipophilicity, 2,2',6-trichlorobiphenyl has a strong tendency to bioaccumulate in the fatty tissues of organisms.[3] This leads to biomagnification, where the concentration of the compound increases at successively higher levels of the food chain. This results in the highest concentrations being found in top predators, including humans.
Conclusion
2,2',6-Trichlorobiphenyl (PCB 19) is a significant environmental contaminant with a distinct toxicological profile due to its ortho-substituted, non-coplanar structure. While no longer in commercial use, its persistence in the environment and potential for adverse health effects, particularly neurotoxicity and endocrine disruption, necessitate its continued study. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers working to assess the risks associated with PCB exposure and to develop strategies for remediation.
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Methodological & Application
Application of 2,2',6-Trichlorobiphenyl in Neurotoxicity Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2',6-trichlorobiphenyl (PCB 19) in neurotoxicity research. This guide offers in-depth insights into the mechanistic underpinnings of PCB 19 neurotoxicity and provides detailed protocols for in vitro and in vivo studies.
Introduction: The Neurotoxic Threat of 2,2',6-Trichlorobiphenyl (PCB 19)
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries, continue to pose a significant risk to human and environmental health.[1] PCBs are complex mixtures of up to 209 individual congeners, each with unique physical, chemical, and toxicological properties. These compounds are broadly classified into two groups: dioxin-like and non-dioxin-like PCBs.
2,2',6-Trichlorobiphenyl, designated as PCB 19, is a non-dioxin-like PCB congener. Unlike dioxin-like PCBs that exert their toxicity primarily through the aryl hydrocarbon receptor (AhR), non-dioxin-like PCBs like PCB 19 have different mechanisms of action that are of significant interest in the field of neurotoxicology.[2] Accumulating evidence suggests that developmental exposure to PCBs can lead to a range of neurodevelopmental disorders.[3] Therefore, understanding the specific neurotoxic effects and mechanisms of individual congeners like PCB 19 is crucial for risk assessment and the development of potential therapeutic interventions.
This application note will delve into the key mechanisms of PCB 19 neurotoxicity, with a focus on its impact on intracellular calcium homeostasis and the induction of oxidative stress. It will then provide detailed, field-proven protocols for studying these effects using both in vitro cell-based assays and in vivo animal models.
Mechanistic Insights into PCB 19 Neurotoxicity
The neurotoxicity of non-dioxin-like PCBs, including PCB 19, is multifaceted and involves the disruption of fundamental neuronal processes. Two of the most well-documented mechanisms are the dysregulation of intracellular calcium signaling and the induction of oxidative stress.
Disruption of Intracellular Calcium (Ca²⁺) Homeostasis
Calcium ions are ubiquitous second messengers that play a critical role in a vast array of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for normal neuronal function. Disruption of this delicate balance can lead to excitotoxicity and neuronal cell death.[4]
Non-dioxin-like PCBs have been shown to perturb Ca²⁺ homeostasis through various mechanisms.[5] While direct studies on PCB 19's effect on neuronal calcium signaling are emerging, research on other ortho-substituted PCBs provides a strong basis for its mode of action. These PCBs can interfere with several key components of the Ca²⁺ signaling machinery:
-
Ryanodine Receptors (RyRs) : These are intracellular calcium release channels located on the endoplasmic reticulum (ER). Certain PCB congeners can directly interact with and sensitize RyRs, leading to an uncontrolled release of Ca²⁺ from intracellular stores.
-
Voltage-Gated Calcium Channels (VGCCs) : These channels on the plasma membrane are crucial for converting electrical signals into intracellular calcium signals. Some PCBs have been shown to modulate the activity of VGCCs, leading to altered Ca²⁺ influx.
-
Plasma Membrane Ca²⁺-ATPase (PMCA) and Sodium-Calcium Exchanger (NCX) : These are the primary mechanisms for extruding Ca²⁺ from the cytoplasm. Inhibition of these transporters by PCBs can lead to a sustained elevation of [Ca²⁺]i.
The following diagram illustrates a potential signaling pathway through which 2,2',6-trichlorobiphenyl could disrupt neuronal calcium homeostasis, leading to neurotoxicity.
Caption: Putative mechanism of PCB 19-induced neurotoxicity via disruption of calcium homeostasis.
Induction of Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.[6] The brain is particularly vulnerable to oxidative damage due to its high metabolic rate, high lipid content, and relatively lower antioxidant capacity.[7]
PCBs, including non-dioxin-like congeners, are known to induce oxidative stress in neuronal cells.[8][9] This can occur through several mechanisms:
-
Mitochondrial Dysfunction: PCBs can interfere with the mitochondrial electron transport chain, leading to increased production of superoxide radicals.
-
Alteration of Antioxidant Enzymes: PCBs can alter the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, thereby compromising the cell's ability to neutralize ROS.
-
Increased Dopamine Turnover: Some PCBs can increase the turnover of dopamine, a neurotransmitter whose metabolism can generate ROS.
The excessive production of ROS can lead to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately culminating in neuronal dysfunction and apoptosis.[6]
In Vitro Neurotoxicity Assessment of 2,2',6-Trichlorobiphenyl
In vitro cell-based assays are invaluable tools for screening the neurotoxic potential of compounds and for elucidating their mechanisms of action.[10] This section provides detailed protocols for two fundamental assays: the neurite outgrowth assay and the cell viability assay.
Neurite Outgrowth Assay
Neurite outgrowth is a critical process in neuronal development, involving the extension of axons and dendrites to form synaptic connections.[11] Inhibition or abnormal promotion of neurite outgrowth can be indicative of developmental neurotoxicity.
Principle: This assay quantifies the extent of neurite growth from neuronal cells in culture following exposure to a test compound. High-content imaging and analysis are used to measure various parameters of neurite morphology.
Recommended Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a suitable model as they differentiate and extend neurites in response to Nerve Growth Factor (NGF).[12] Primary neuronal cultures can also be used for more biologically relevant but technically demanding studies.
Protocol:
-
Cell Seeding:
-
Coat 96-well imaging plates with an appropriate extracellular matrix protein (e.g., collagen type IV or laminin) to promote cell attachment and neurite growth.
-
Seed PC12 cells at an optimized density (e.g., 2,000 cells/well) in a low-serum medium.[12]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Induction of Differentiation and Compound Exposure:
-
Replace the medium with a differentiation medium containing a low concentration of serum and an optimal concentration of NGF (e.g., 50 ng/mL).
-
Add 2,2',6-trichlorobiphenyl (PCB 19) at a range of concentrations (e.g., 0.1 nM to 10 µM) to the differentiation medium. A vehicle control (e.g., 0.1% DMSO) and a positive control for neurite inhibition (e.g., colchicine) should be included.
-
Incubate the cells for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.[12]
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin, which stains both the cell body and neurites.[13]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use an automated image analysis software to quantify various neurite outgrowth parameters, including:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Cell body area
-
-
Data Interpretation: A dose-dependent decrease in neurite outgrowth parameters compared to the vehicle control would indicate a neurotoxic effect of PCB 19. It is crucial to concurrently assess cell viability to distinguish between specific effects on neurite outgrowth and general cytotoxicity.
Cell Viability Assay
Cell viability assays are essential to determine the concentration at which a compound becomes cytotoxic. This information is critical for interpreting the results of other assays, such as the neurite outgrowth assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Compound Exposure:
-
Treat the cells with a range of concentrations of 2,2',6-trichlorobiphenyl (PCB 19) for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known toxicant).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Assay | Endpoint | Typical Concentration Range for PCBs | Reference |
| Neurite Outgrowth | Inhibition of neurite elongation and branching | 0.1 nM - 10 µM | [5][14] |
| Cell Viability (MTT) | Decrease in metabolic activity | 1 µM - 100 µM | [15] |
In Vivo Neurotoxicity Assessment of 2,2',6-Trichlorobiphenyl
In vivo studies in animal models are essential for understanding the systemic effects of neurotoxicants and their impact on complex behaviors.[1] Rodent models are commonly used for this purpose.
Developmental Neurotoxicity Study in Rats
This protocol outlines a general framework for a developmental neurotoxicity study in rats to assess the effects of perinatal exposure to 2,2',6-trichlorobiphenyl.
Animal Model: Wistar or Sprague-Dawley rats are commonly used for developmental neurotoxicity studies.
Exposure Paradigm:
-
Dosing:
-
Administer 2,2',6-trichlorobiphenyl (PCB 19) to pregnant dams via oral gavage from gestational day 6 to postnatal day 21.
-
A range of doses should be used, for example, 0.1, 1, and 5 mg/kg body weight/day.[16] A vehicle control group (e.g., corn oil) is essential.
-
The dosing volume should be consistent across all groups.
-
-
Litters:
-
Allow the dams to give birth naturally.
-
On postnatal day 4, cull the litters to a standard size (e.g., 8-10 pups with an equal sex ratio if possible) to ensure uniform nutrition and maternal care.
-
-
Weaning:
-
Wean the pups on postnatal day 21.
-
House the offspring in same-sex groups.
-
Behavioral Assessments
A battery of behavioral tests should be conducted at different developmental stages to assess various domains of neurological function.
1. Motor Activity:
-
Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior.[1]
-
Procedure: Place the animal in the center of a square arena and record its activity for a set period (e.g., 15-30 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency.
-
2. Learning and Memory:
-
Morris Water Maze: This is a widely used test for spatial learning and memory.
-
Procedure: The rat is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
-
Parameters Measured: Latency to find the platform, path length, time spent in the target quadrant during a probe trial (with the platform removed).
-
3. Anxiety-Related Behavior:
-
Elevated Plus Maze: This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Procedure: The maze consists of two open arms and two closed arms. The animal is placed in the center, and its movement is recorded.
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm type.
-
Experimental Workflow:
The following diagram illustrates a typical workflow for an in vivo developmental neurotoxicity study.
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Application Notes & Protocols: The Dual Role of 2,2',6-Trichlorobiphenyl in Xenobiotic Metabolism
A Technical Guide for Enzyme Induction and Inhibition Assays
Abstract
This guide provides a detailed framework for researchers, toxicologists, and drug development professionals on the utilization of 2,2',6-trichlorobiphenyl (2,2',6-TCB, also known as PCB-19) in the functional assessment of xenobiotic-metabolizing enzymes. As a non-coplanar, ortho-substituted polychlorinated biphenyl, 2,2',6-TCB presents a unique profile for studying enzyme induction and inhibition, distinct from dioxin-like congeners. We delve into the mechanistic rationale, experimental design, and step-by-step protocols for both induction assays using primary human hepatocytes and inhibition assays using human liver microsomes. This document is structured to provide not only procedural instructions but also the scientific causality behind experimental choices, ensuring robust, reproducible, and self-validating outcomes.
Scientific Background & Rationale
Profile of 2,2',6-Trichlorobiphenyl (PCB-19)
2,2',6-Trichlorobiphenyl is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1] Due to their chemical stability and lipophilicity, PCBs bioaccumulate in fatty tissues, posing toxicological risks.[2] The biological activity of a PCB congener is highly dependent on the number and position of chlorine atoms.[1]
The structure of 2,2',6-TCB is characterized by two chlorine atoms on one phenyl ring and one on the other, with critical substitutions at the ortho positions (2, 2', and 6). This ortho-substitution forces the phenyl rings to rotate out of plane, creating a non-coplanar, or "non-dioxin-like," structure. This stereochemistry is fundamentally important as it sterically hinders the molecule from binding effectively to the aryl hydrocarbon receptor (AhR), the primary mechanism of toxicity for coplanar, "dioxin-like" PCBs.[3] Consequently, 2,2',6-TCB is an ideal tool for investigating non-AhR-mediated pathways of enzyme modulation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₇Cl₃ | [2][4] |
| Molecular Weight | 257.54 g/mol | [2][4] |
| Appearance | Light yellow or colorless, thick, oily liquid | [1] |
| Common Name | PCB-19 | [4] |
Mechanisms of Cytochrome P450 (CYP) Enzyme Induction
Enzyme induction is the process by which a xenobiotic increases the expression of an enzyme, typically leading to accelerated metabolism of itself or other compounds.[5] This is a critical consideration in drug development, as it can cause drug-drug interactions and reduce therapeutic efficacy.[6] The primary mechanisms involve the activation of nuclear receptors that function as transcription factors.[6][7]
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Aryl Hydrocarbon Receptor (AhR) Pathway: Primarily activated by planar, aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and coplanar PCBs. This pathway typically induces CYP1A family enzymes.
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PXR/CAR Pathways: The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are activated by a wide range of structurally diverse compounds, including phenobarbital. They are key regulators of CYP3A4 and CYP2B6 expression, respectively.[7]
Given its non-coplanar structure, 2,2',6-TCB is hypothesized to act primarily through the PXR and/or CAR pathways, making it a valuable model compound for studying non-dioxin-like induction.
Principles of Enzyme Inhibition
Enzyme inhibition by a xenobiotic can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.[8] Assays are designed to determine a compound's inhibitory potential, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[9]
-
Direct Inhibition: The compound (inhibitor) binds reversibly or irreversibly to the enzyme, immediately reducing its activity.
-
Time-Dependent Inhibition (TDI): Inhibition potency increases with pre-incubation time. This often occurs when a metabolite of the compound, rather than the parent drug, is the active inhibitor.[9]
Assessing 2,2',6-TCB for direct inhibition provides a complete picture of its potential to cause drug-drug interactions.
Experimental Systems & Reagents
In Vitro Models: Choosing the Right System
The choice of experimental model is critical and depends on the assay being performed.
| Model System | Primary Use | Rationale & Considerations |
| Primary Human Hepatocytes | Induction | The "gold standard" for induction studies, as they contain the full complement of nuclear receptors, co-factors, and metabolic enzymes.[6][9] They are metabolically competent and their responses are most predictive of in vivo outcomes. Donor variability is a key consideration. |
| Human Liver Microsomes (HLM) | Inhibition | HLM are vesicles of the endoplasmic reticulum rich in CYP enzymes.[9] They are ideal for direct inhibition screening as they provide a concentrated source of enzymes without the complexities of intact cells. They are not suitable for induction studies as they lack the necessary transcriptional machinery. |
| Immortalized Cell Lines (e.g., HepaRG) | Induction (Screening) | Provide a more consistent and readily available alternative to primary cells.[9] While useful for screening, their metabolic profile may not fully replicate primary hepatocytes, and results often require confirmation. |
Key Reagents & Materials
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Test Article: 2,2',6-Trichlorobiphenyl (CAS No. 38444-73-4), >99% purity.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Biological System: Cryopreserved primary human hepatocytes or pooled human liver microsomes (from at least 10 donors).
-
Induction Controls:
-
Positive: Omeprazole (CYP1A2), Phenobarbital (CYP2B6), Rifampicin (CYP3A4).
-
Vehicle: DMSO (typically ≤0.1% final concentration).
-
-
Inhibition Probes & Controls:
-
Substrates: A cocktail of validated, isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).
-
Positive Controls: Known inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Ketoconazole for CYP3A4).
-
-
Cofactors & Reagents: NADPH regenerating system, cell culture media (e.g., Williams' Medium E), quenching solution (e.g., Acetonitrile with internal standard), phosphate buffer.
-
Instrumentation: LC-MS/MS system, qPCR thermocycler, incubator, multi-well plates.
Protocol: CYP450 Enzyme Induction Assay in Primary Human Hepatocytes
Objective
To determine the potential of 2,2',6-TCB to induce the expression of key CYP enzymes (CYP1A2, CYP2B6, CYP3A4) in cultured primary human hepatocytes by quantifying changes in messenger RNA (mRNA) levels.
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Hepatocytes:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate cells in collagen-coated 48-well plates at a recommended density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Scientist's Note: This recovery period is crucial for restoring basal enzyme expression levels before treatment.
-
-
Preparation of Dosing Solutions:
-
Prepare a 10 mM stock solution of 2,2',6-TCB in DMSO.
-
Perform serial dilutions in cell culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Prepare dosing solutions for the vehicle control (DMSO) and positive controls at their known effective concentrations.
-
Rationale: A dose-response curve is essential to characterize the potency of the induction effect. The final DMSO concentration in all wells must be identical and non-toxic (≤0.1%).
-
-
Cell Treatment:
-
Aspirate the old medium from the hepatocytes and replace it with the prepared dosing solutions.
-
Include triplicate wells for each condition (vehicle, each 2,2',6-TCB concentration, and each positive control).
-
Incubate for 48-72 hours. Refresh the media with fresh dosing solutions after the first 24 hours.
-
Rationale: A 48-72 hour treatment period is standard to allow sufficient time for transcriptional activation, mRNA synthesis, and accumulation.[10]
-
-
Endpoint Measurement (mRNA Quantification):
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the plate using a suitable lysis buffer.
-
Extract total RNA using a commercial kit (e.g., RNeasy).
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Perform quantitative real-time PCR (qPCR) using validated primers for the target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Scientist's Note: Measuring mRNA is the regulatory-preferred endpoint as it directly measures transcriptional activation and is not confounded by potential direct inhibition of the enzyme by the test compound.[7]
-
Data Analysis & Interpretation
-
Calculate the relative mRNA expression for each target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
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The result is expressed as "Fold Induction" over the vehicle control.
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Interpretation Criteria:
-
Positive Induction: A concentration-dependent increase in mRNA expression with a fold-change of ≥2.0 at any concentration is typically considered positive.
-
The response of the positive controls must meet historical acceptance criteria to validate the assay.
-
Sample Data Presentation:
| Compound | Concentration (µM) | CYP1A2 Fold Induction (Mean ± SD) | CYP2B6 Fold Induction (Mean ± SD) | CYP3A4 Fold Induction (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 2,2',6-TCB | 1 | 1.2 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| 10 | 1.3 ± 0.2 | 8.9 ± 1.1 | 12.5 ± 1.8 | |
| 50 | 0.9 ± 0.4 | 15.2 ± 2.3 | 25.7 ± 3.1 | |
| Omeprazole (50 µM) | - | 22.5 ± 2.9 | - | - |
| Phenobarbital (1 mM) | - | - | 18.1 ± 2.5 | - |
| Rifampicin (10 µM) | - | - | - | 35.4 ± 4.0 |
| Potential cytotoxicity observed at 50 µM. |
Protocol: Direct CYP Inhibition Assay (IC₅₀ Determination)
Objective
To determine the concentration of 2,2',6-TCB that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms using pooled human liver microsomes.
Experimental Workflow
Step-by-Step Methodology
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Preparation of Reagents:
-
Prepare a working solution of pooled HLM in phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare a cocktail of probe substrates in buffer at a concentration near their Km value.
-
Prepare an NADPH regenerating system.
-
Scientist's Note: Using substrate concentrations at or below their Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.
-
-
Assay Plate Setup:
-
In a 96-well plate, add buffer, the HLM working solution, and the appropriate concentration of 2,2',6-TCB (from a serial dilution, e.g., 0.01 to 100 µM) or a known inhibitor (positive control).
-
Include a vehicle control (0% inhibition) and a control with no NADPH (100% inhibition/background).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction & Quenching:
-
Add the substrate cocktail to all wells.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
Rationale: The internal standard corrects for variations in sample processing and instrument response, ensuring accurate quantification.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
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Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
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Data Analysis & Interpretation
-
Calculate the percent remaining activity at each inhibitor concentration relative to the vehicle control.
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Calculate Percent Inhibition = 100 - Percent Remaining Activity.
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Plot Percent Inhibition versus the log of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sample Data Presentation:
| 2,2',6-TCB (µM) | CYP3A4 Activity (Peak Area Ratio) | % Inhibition |
| 0 (Vehicle) | 1.52 | 0 |
| 0.1 | 1.45 | 4.6 |
| 1 | 1.29 | 15.1 |
| 5 | 0.85 | 44.1 |
| 10 | 0.61 | 59.9 |
| 50 | 0.22 | 85.5 |
| 100 | 0.11 | 92.8 |
| Calculated IC₅₀ | 6.8 µM |
Self-Validating Systems: The Central Role of Controls
The trustworthiness of any assay hinges on a robust set of controls that validate the experimental system and establish causality.
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Vehicle Control: This is the baseline and represents 100% enzyme activity (inhibition) or basal expression (induction). It ensures that the solvent (e.g., DMSO) does not independently affect the system.[11]
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Positive Controls (Induction): Compounds like Rifampicin (CYP3A4) and Phenobarbital (CYP2B6) are potent, well-characterized inducers. Their inclusion confirms that the hepatocyte system is viable and responsive to known stimuli. A failure of the positive control invalidates the assay.
-
Positive Controls (Inhibition): Known inhibitors like Ketoconazole (CYP3A4) confirm that the assay can detect inhibition. This control helps set the dynamic range of the assay.
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Cytotoxicity Assessment: In induction studies, it is critical to assess the cytotoxicity of 2,2',6-TCB at the tested concentrations. A decrease in enzyme induction at high concentrations may be due to cell death rather than a true bell-shaped dose-response. This can be assessed in parallel using assays like MTT or LDH release.
By integrating these controls, the researcher can confidently attribute an observed increase in mRNA to the inductive properties of 2,2',6-TCB, or a decrease in metabolite formation to its inhibitory action, creating a self-validating experimental design.
Conclusion
2,2',6-Trichlorobiphenyl serves as a valuable tool for dissecting the non-dioxin-like mechanisms of enzyme modulation. The protocols outlined in this guide provide a comprehensive approach to characterizing its effects on both enzyme induction and inhibition. By employing the gold-standard in vitro systems of primary human hepatocytes and human liver microsomes, and adhering to rigorous, control-heavy experimental design, researchers can generate high-quality, reliable data. This information is crucial for advancing our understanding of the toxicology of non-coplanar PCBs and for providing context in the broader field of drug metabolism and xenobiotic interactions.
References
-
Berg, V., et al. (2007). Polychlorinated biphenyl (PCB) induction of CYP3A4 enzyme activity in healthy Faroese adults. Toxicology and Applied Pharmacology. Available at: [Link]
-
BioIVT. (2019). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
-
BioIVT. (2019). In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
-
LeCluyse, E. L. (2001). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Current Drug Metabolism. Available at: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
-
National Center for Biotechnology Information. 2,2',6-Trichlorobiphenyl. PubChem Compound Summary for CID 38029. Available at: [Link]
-
National Center for Advancing Translational Sciences. 2,2',6-TRICHLOROBIPHENYL. Global Substance Registration System. Available at: [Link]
-
Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology. Available at: [Link]
-
protocols.io. (2023). In-vitro CYP inhibition pooled. protocols.io. Available at: [Link]
-
Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Environmental Health Perspectives. Available at: [Link]
-
Wikipedia. (2024). Polychlorinated biphenyl. Wikipedia. Available at: [Link]
-
XenoTech. (2023). ADME 101 In Vitro Enzyme Induction Studies Overview. YouTube. Available at: [Link]
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- 9. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
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Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of 2,2',6-Trichlorobiphenyl (PCB 18)
Welcome to the technical support center for polychlorinated biphenyl (PCB) analysis. This guide provides in-depth troubleshooting strategies and expert insights specifically for overcoming the analytical challenges associated with 2,2',6-trichlorobiphenyl (PCB 18), a frequently analyzed and often problematic congener. As persistent organic pollutants, accurate PCB quantification is critical, yet co-elution with other congeners remains a primary obstacle in gas chromatography (GC).[1] This resource is designed for researchers and laboratory professionals to diagnose and resolve these complex separation issues.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem for PCB 18 analysis?
Co-elution occurs when two or more different compounds exit the gas chromatography column at the same time, resulting in a single, overlapping chromatographic peak.[2] This is particularly problematic in PCB analysis because the 209 congeners have very similar chemical structures. For PCB 18, co-elution leads to inaccurate identification and artificially high quantification, as the detector signal represents the sum of all compounds in the peak. This can compromise data integrity and lead to non-compliance with regulatory limits.[1]
Q2: My chromatogram shows a peak with a "shoulder" at the retention time for PCB 18. Does this confirm co-elution?
A shoulder, or any type of peak asymmetry, is a strong visual indicator of a potential co-elution.[2] However, it is not definitive proof. If you are using a mass spectrometry (MS) detector, you can verify co-elution by performing a peak purity analysis. By comparing the mass spectra from the beginning, apex, and end of the peak, you can determine if more than one compound is present.[2] If the mass spectra change across the peak, co-elution is confirmed.
Q3: Which other PCB congeners are known to co-elute with PCB 18?
The specific congeners that co-elute with PCB 18 depend heavily on the GC column's stationary phase and the analytical conditions. While comprehensive elution order databases exist, a common problematic pair on certain columns is PCB 18 and PCB 17 (2,2',4-trichlorobiphenyl). It is crucial to consult retention time data specific to your column and method or perform confirmation analysis on a second, chemically different column to be certain.
Q4: Can't I just use a mass spectrometer (MS) to solve co-elution problems?
While an MS detector is a powerful tool, it is not a universal solution for co-elution. An MS can distinguish between co-eluting compounds if they have different molecular masses or fragmentation patterns (e.g., a trichlorobiphenyl and a tetrachlorobiphenyl).[3] However, many co-eluting PCBs are isomers—they have the same chemical formula and, therefore, identical mass spectra. In these cases, physical chromatographic separation is the only way to achieve accurate, individual quantification.[4]
Q5: What is a "dual-column" analysis, and when should I use it?
A dual-column analysis is a robust technique, recommended by regulatory bodies like the U.S. EPA in Method 8082A, to confirm analytical results.[5] The setup involves a single injection that is split between two GC columns with different stationary phase chemistries (e.g., a non-polar DB-5ms and a more polar DB-1701).[5][6] A pair of congeners that co-elutes on the primary column will often separate on the secondary, "confirmation" column due to the different chemical interactions. This approach is the gold standard for confirming analyte identity and resolving co-elution without ambiguity.[4]
In-Depth Troubleshooting Guide
Resolving co-elution requires a systematic approach grounded in chromatographic principles. The goal is to manipulate the three factors that govern chromatographic resolution: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .[7]
Caption: The key factors governing chromatographic resolution.
Step 1: Optimizing Selectivity (α) - The Most Powerful Lever
Selectivity describes the ability of the chromatographic system to distinguish between two analytes based on their chemical properties. Changing it will have the most significant impact on resolving co-eluting peaks.[2][8]
The single most effective way to alter selectivity is to change the stationary phase.[8] While standard 5% phenyl-methylpolysiloxane columns are widely used, they may not resolve all critical PCB pairs.[5][9]
| Column Type | Stationary Phase Chemistry | Primary Application for PCBs |
| DB-5ms, HP-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | General-purpose, non-polar. The standard starting point for many EPA methods.[5] |
| Rxi-XLB | Low-polarity proprietary phase | Excellent for resolving difficult PCB congener pairs like 28/31 and 138/163.[10][11] |
| DB-1701, Elite-1701 | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Mid-polarity. Often used as a confirmation column, providing different elution orders from a 5% phenyl phase.[5][6] |
| SP-2330 | Biscyanopropyl Polysiloxane | High-polarity. Can separate highly challenging co-elutions but may have lower temperature limits.[9] |
Recommendation: If you are using a standard 5% phenyl column and facing persistent co-elution of PCB 18, switching to a column with a different selectivity, such as an Rxi-XLB or a DB-1701, is the most robust solution.[11]
The temperature program is the next most critical parameter for influencing selectivity and resolution.[7][12]
-
Impact of Ramp Rate: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[13] A good starting point for an optimal ramp rate is approximately 10°C per column hold-up time (t₀).[12]
-
Impact of Initial Temperature: For early-eluting compounds like PCB 18, the initial oven temperature is crucial. A lower initial temperature increases retention (k') and provides more opportunity for separation from other volatile compounds.[14]
Step 2: Improving System Efficiency (N)
Efficiency relates to the narrowness or sharpness of the chromatographic peaks. Taller, sharper peaks are easier to resolve from one another. While changing the column has the biggest effect, you can optimize efficiency by:
-
Ensuring Optimal Carrier Gas Flow: The carrier gas (typically Helium) has an optimal linear velocity for a given column dimension. Operating at this optimal flow rate minimizes peak broadening and maximizes efficiency.[7]
-
Performing Inlet Maintenance: A contaminated or active inlet liner can cause peak tailing, which reduces resolution. Regular replacement of the liner and inlet seal is critical.
-
Column Conditioning: Properly conditioning a new column and trimming a small portion (5-10 cm) from the inlet end of an older column can remove non-volatile residues and restore peak shape.
Step 3: Adjusting the Retention Factor (k')
The retention factor (k') is a measure of how long an analyte is retained on the column relative to an unretained compound. Peaks that elute too quickly (low k', near the solvent front) are very difficult to separate.[2][8] For temperature-programmed GC, the primary way to increase the retention of early eluters like PCB 18 is to lower the initial oven temperature . This is often the first and simplest adjustment to make when troubleshooting poor resolution at the beginning of a chromatogram.[14]
Experimental Protocols
Protocol 1: Systematic Temperature Program Optimization for PCB 18
This protocol provides a step-by-step workflow for resolving PCB 18 from a co-eluting interferent.
-
Establish a Baseline: Run your current method with a PCB standard to confirm the retention time and resolution of PCB 18.
-
Lower Initial Temperature: Reduce the initial oven temperature by 10-20°C. For example, if your start temperature is 100°C, try 80°C. This will increase the retention time of all early peaks. Hold this initial temperature for 1-2 minutes to ensure sharp initial peaks, especially if using splitless injection.[14]
-
Reduce the Ramp Rate: Identify the part of the chromatogram where PCB 18 elutes. Implement a slower ramp rate through this region. If your initial ramp is 15°C/min, reduce it to 5°C/min starting about 20°C below the elution temperature of PCB 18.
-
Analyze and Iterate: Run the standard again with the new program. Observe the change in resolution. If separation has improved but is not yet complete, try a further reduction in the ramp rate (e.g., to 2°C/min) through that specific window.
-
Finalize Program: Once baseline resolution is achieved, you can increase the ramp rate after the critical pair has eluted to shorten the total run time.
Caption: Workflow for optimizing a GC temperature program.
References
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
De Felip, E., et al. (1998). Interference from 2,3,5,6-3′,4′-Hexachlorobiphenyl (CB 163) in the Determination of 2,3,4-2′,4′,5′-Hexachlorobiphenyl (CB 138) in Environmental and Technical Samples. ResearchGate. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Matsumura, T., et al. (2002). Elution Orders of All 209PCBs Congeners on Capillary Column "HT8-PCB". ResearchGate. Retrieved from [Link]
-
Polite, L. (2021, October 28). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Marek, R. F., et al. (2021). Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples. University of Iowa. Retrieved from [Link]
-
Lanças, F. M., et al. (2019). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Advances in GC Column Selectivity for Environmental, Food Sample and Pharma Applications. Retrieved from [Link]
-
Agilent Technologies. (2019, October 30). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]
-
Pervunina, R. I., et al. (2011). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Restek. (n.d.). Optimize Critical Separations in the Analysis of PCBs and PAHs. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Matrix Effects in the Quantification of PCB 19
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and minimizing matrix effects during the quantification of Polychlorinated Biphenyl (PCB) 19. This guide provides in-depth technical information, field-proven insights, and practical solutions to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: The Nature of Matrix Effects in PCB 19 Analysis
Matrix effects are a significant challenge in the quantitative analysis of trace-level compounds like PCB 19, particularly when using sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These effects arise from the co-extraction of other components from the sample matrix (e.g., soil, water, biological tissues) which can interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the true analyte concentration, respectively, thereby compromising the accuracy and reproducibility of the results.[3][1]
The chemical properties of PCB 19, a lower chlorinated biphenyl, make it susceptible to co-elution with a variety of matrix components, especially in complex biological and environmental samples. Understanding and mitigating these effects is paramount for generating trustworthy and scientifically sound data.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during PCB 19 quantification, providing explanations and actionable solutions.
Q1: I'm observing a significantly lower than expected signal for my PCB 19 standards when I analyze them in a sample matrix compared to a pure solvent. What is causing this?
A1: This phenomenon is a classic example of matrix-induced signal suppression . It occurs when co-eluting compounds from your sample matrix interfere with the ionization of PCB 19 in the mass spectrometer's ion source.[3][1]
Causality: The co-eluting interferences can compete with PCB 19 for ionization, reduce the efficiency of the electrospray droplet formation and desolvation (in LC-MS), or interact with the analyte in the gas phase.[1] In GC-MS, active sites in the injector liner can be masked by matrix components, which can paradoxically lead to signal enhancement for some analytes, but suppression is also possible depending on the nature of the interferences.[3][4]
Troubleshooting Steps:
-
Confirm Matrix Effect: First, you need to quantitatively assess the extent of the matrix effect. A common method is to compare the peak area of PCB 19 in a pure solvent standard to the peak area of a post-extraction spiked sample (a blank matrix extract to which the standard is added).[5]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value significantly below 100% confirms signal suppression.[5]
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][1]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[6][7] For PCB 19, a non-polar sorbent like C18 or a specialized sorbent for persistent organic pollutants (POPs) can be effective.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive SPE method is increasingly used for PCB analysis in various matrices like soil and food.[8][9] It involves an extraction and partitioning step followed by a cleanup step with different sorbents.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting solvent polarity and pH to selectively extract PCB 19 while leaving interfering compounds behind.[10]
-
-
Chromatographic Separation: If sample preparation is insufficient, improving the chromatographic separation can help to resolve PCB 19 from the interfering peaks.
-
Modify the Gradient (LC-MS): A slower gradient can improve the separation of co-eluting compounds.
-
Change the Column: Using a column with a different stationary phase chemistry can alter the elution profile and separate the interferences from your analyte.
-
Q2: My results for PCB 19 are highly variable and not reproducible across different samples of the same matrix type. What could be the reason?
A2: High variability and poor reproducibility are often symptoms of inconsistent matrix effects. The composition of your matrix can vary from sample to sample, leading to different degrees of signal suppression or enhancement.
Causality: Even within the same matrix type (e.g., soil from different locations, plasma from different individuals), the concentration and type of co-extractives can differ significantly. This variability directly impacts the ionization of PCB 19, leading to inconsistent results.
Solutions:
-
Implement Internal Standards: The use of an internal standard (IS) is crucial for correcting for variability in matrix effects.[11]
-
The Gold Standard: Stable Isotope-Labeled Internal Standard: A ¹³C-labeled PCB 19 is the ideal internal standard.[12][13][14] It has nearly identical chemical and physical properties to the native analyte and will co-elute, experiencing the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability due to matrix effects can be effectively compensated for.
-
Structural Analogs: If a stable isotope-labeled standard is unavailable, a structurally similar PCB congener that is not present in the samples can be used. However, its ability to perfectly mimic the behavior of PCB 19 might be limited.
-
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is representative of your samples.[15] This helps to ensure that the standards and the samples experience similar matrix effects. However, finding a truly "blank" matrix can be challenging, and this approach may not account for sample-to-sample variability.
Q3: I am seeing a higher than expected signal for PCB 19 in my samples. Is this also a matrix effect?
A3: Yes, this is known as matrix-induced signal enhancement . While less common than suppression for PCBs in LC-MS, it is a well-documented phenomenon in GC-MS.[3][4]
Causality: In GC-MS, active sites in the injector port liner and the front of the GC column can cause the degradation of sensitive analytes. Co-eluting matrix components can "mask" these active sites, leading to a greater transfer of the analyte to the detector and thus an enhanced signal.[3][4]
Troubleshooting and Mitigation:
-
Injector Maintenance: Regularly clean and deactivate the GC injector liner to minimize the number of active sites.
-
Use of an Internal Standard: As with signal suppression, a stable isotope-labeled internal standard is the most effective way to correct for signal enhancement.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of the matrix components that are causing the enhancement.[1][2] However, this may compromise the limit of detection for trace-level analysis.
Proactive Strategies for Minimizing Matrix Effects
A robust analytical method for PCB 19 quantification should be designed from the outset to minimize matrix effects.
Systematic Evaluation of Matrix Effects
A systematic evaluation is crucial during method development and validation.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Optimized Sample Preparation Protocols
The choice of sample preparation technique is critical and depends on the matrix.
| Technique | Principle | Advantages for PCB 19 Analysis | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and a liquid phase. | High selectivity, good for complex matrices, can concentrate the analyte.[7] | Can be time-consuming to develop, potential for analyte loss. |
| QuEChERS | A two-step process of extraction/partitioning followed by dispersive SPE cleanup. | Fast, simple, uses less solvent, effective for a wide range of matrices.[9] | May not be as selective as traditional SPE for some complex matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, uses larger volumes of organic solvents, may have lower recovery.[10] |
Step-by-Step Generic SPE Protocol for PCB 19 in Water Samples:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Loading: Pass the water sample (e.g., 500 mL) through the cartridge at a slow flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the PCB 19 from the cartridge with a small volume of a non-polar solvent like hexane or a mixture of hexane and dichloromethane (e.g., 2 x 2 mL).
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
The Power of Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is the definitive method for overcoming matrix effects.
Conceptual Diagram of Isotope Dilution
Caption: The principle of stable isotope dilution for accurate quantification.
Frequently Asked Questions (FAQs)
Q: Can I use a different PCB congener as an internal standard if I don't have the ¹³C-labeled version of PCB 19? A: Yes, this is a common practice. However, you should choose a congener that is not expected to be in your samples and has similar physicochemical properties and chromatographic retention time to PCB 19. Be aware that it may not perfectly compensate for matrix effects as a stable isotope-labeled standard would.
Q: How do I know if my sample cleanup is effective enough? A: You can assess the effectiveness of your cleanup by performing a post-column infusion experiment. This involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting a blank matrix extract. Any dips in the baseline signal indicate regions of signal suppression where matrix components are eluting. If your analyte's retention time falls within one of these zones, your cleanup needs to be improved.
Q: Can changing the ionization source on my mass spectrometer help with matrix effects? A: In some cases, yes. For example, if you are using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) might be beneficial. APCI is generally considered to be less susceptible to matrix effects than ESI, although it may not be as sensitive for all compounds.
Q: What are the regulatory guidelines regarding matrix effects for PCB analysis? A: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific method validation guidelines that include the assessment of matrix effects.[6] For instance, EPA Method 1668 for the analysis of PCBs by HRGC/HRMS requires the use of isotope dilution to correct for matrix effects and ensure data quality. It is crucial to consult the relevant regulatory methods for your specific application.
Q: My internal standard recovery is low and variable. What should I do? A: Low and variable recovery of your internal standard indicates a problem with your sample preparation procedure. Review each step of your extraction and cleanup process for potential sources of analyte loss. This could include incomplete extraction from the sample matrix, breakthrough during SPE, or losses during solvent evaporation.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. ATSDR. Retrieved from [Link]
-
Bichrom, L. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
- Li, Y., et al. (2024).
-
(2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
- Gao, S., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-878.
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
- Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(43), 11959-11968.
- Lanekoff, I., et al. (2014). Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation. Analytical Chemistry, 86(4), 1872-1879.
- Wang, Y., et al. (2019). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples.
- Bandh, S. A., et al. (2012). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Analytical Methods in Chemistry, 2012, 831645.
- Al-Qassab, Z. A., & Al-Hussainy, N. H. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Applied Sciences, 13(8), 4811.
-
ResearchGate. (n.d.). Isotope Dilution Analysis of Polychlorinated Biphenyls (PCBs) in Transformer Oil and Global Commercial PCB Formulations by High Resolution Gas Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]
- Katnić, Đ. B., et al. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS.
-
PubMed. (n.d.). Effective removal matrix interferences by a modified QuEChERS based on the molecularly imprinted polymers for determination of 84 polychlorinated biphenyls and organochlorine pesticides in shellfish samples. Retrieved from [Link]
-
PubMed. (n.d.). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. Retrieved from [Link]
- Krska, R., et al. (2023).
- GB 5009.
-
ResearchGate. (n.d.). Signal Suppression/Enhancement in High-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effects: Causes and solutions. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
-
Labsert. (2021). The Dispersive Methodology for Complex Matrices. Retrieved from [Link]
- Amin, J. M. (n.d.). CHROMATOGRAPHY/HIGH RESOLUTION MASS SPECTROMETRY.
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
American Laboratory. (n.d.). Statistics in Analytical Chemistry: Part 19—Internal Standards. Retrieved from [Link]
-
LCGC International - Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Brieflands. (n.d.). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Retrieved from [Link]
-
Grupo Biomaster. (n.d.). Automated SPE and Fast GC-ECD Analysis of PCBs in Waste Oil. Retrieved from [Link]
- (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Agilent. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Retrieved from [Link]
-
ITRC. (n.d.). Sampling and Analysis. Retrieved from [Link]
-
News-Medical.Net. (2020). Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction. Retrieved from [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]
-
PubMed Central. (n.d.). Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples. Retrieved from [Link]
Sources
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- 2. welch-us.com [welch-us.com]
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- 7. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. arborassays.com [arborassays.com]
addressing challenges in the selective synthesis of specific PCB congeners
Welcome to the technical support center for the selective synthesis of individual Polychlorinated Biphenyl (PCB) congeners. This guide is designed for researchers, chemists, and drug development professionals who require high-purity PCB congeners for toxicological studies, as analytical standards, or for other research applications. Given that there are 209 distinct PCB congeners, each with unique physical, chemical, and toxicological properties, achieving regioselective synthesis is a significant chemical challenge.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during synthesis, purification, and analysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your synthetic workflow. Each answer delves into the root chemical causes and provides actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?
A1: Low or no yield in a Suzuki-Miyaura coupling is a frequent issue. The problem can typically be traced back to one of three areas: the catalyst, the reagents/conditions, or substrate-specific issues.
-
Catalyst Inactivity:
-
Cause: The palladium catalyst is the heart of the reaction. If it's old, improperly stored, or from a low-quality source, it may have oxidized from the active Pd(0) state to an inactive Pd(II) state before the reaction begins. Ligands can also degrade.
-
Solution: Always use fresh, high-quality palladium catalysts and ligands.[2][3] If you suspect catalyst deactivation, consider using a catalyst system that is pre-activated or known for its high stability. Ensure your reaction is properly deoxygenated, as oxygen can poison the catalyst. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.
-
-
Reagent and Condition Problems:
-
Boronic Acid Quality: The boronic acid or its ester derivative can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boron group with hydrogen). Homocoupling of the boronic acid is also a major side reaction.[4]
-
Base Selection: The choice and quality of the base are critical. An inappropriate or weak base will result in inefficient transmetalation, stalling the catalytic cycle. For many PCB syntheses, aqueous K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective. Ensure the base is fully dissolved or adequately suspended to participate in the reaction.
-
Solvent Purity: Solvents must be anhydrous and free of oxygen. Residual water can hydrolyze the boronic acid.[5] Common solvents include toluene, dioxane, and DMF.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Synthesizing heavily chlorinated or ortho-substituted PCBs can be challenging due to steric hindrance around the reaction site.[1][6] This can slow both the oxidative addition and reductive elimination steps. In these cases, using bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the reaction by stabilizing the catalytic species and facilitating the difficult coupling steps.
-
Poor Solubility: If your starting materials or intermediates are not soluble in the reaction solvent at the chosen temperature, the reaction will be slow or incomplete.[7] You may need to screen different solvents or increase the reaction temperature.
-
Below is a troubleshooting workflow to diagnose a failed Suzuki coupling.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Q2: I am seeing significant amounts of a homocoupled byproduct from my aryl boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl (Ar-Ar) is a common and troublesome side reaction in Suzuki couplings, making purification difficult.[4]
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also be exacerbated by high temperatures or certain palladium sources.
-
Mitigation Strategies:
-
Rigorous Degassing: The most crucial step is to eliminate oxygen from your reaction mixture. A common technique is to bubble an inert gas (argon or nitrogen) through your solvent for 20-30 minutes before adding the catalyst and reagents.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Avoid a large excess, which can drive the homocoupling pathway.
-
Controlled Addition: In some cases, slow addition of the boronic acid via a syringe pump to the reaction mixture at temperature can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If this is a persistent issue, screen different phosphine ligands.
-
Q3: My Grignard reagent synthesis is not initiating. What should I do?
A3: The formation of a Grignard reagent (R-MgX) is notoriously sensitive and its initiation can be tricky. The key is ensuring the magnesium surface is activated and the environment is completely anhydrous.
-
Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide. Furthermore, Grignard reagents are potent bases and will react instantly with any acidic protons, especially water.[5]
-
Troubleshooting Initiation:
-
Glassware and Reagent Purity: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under an inert atmosphere.[8] Use anhydrous solvents, typically diethyl ether or THF.[8]
-
Magnesium Activation:
-
Mechanical: Vigorously stir the magnesium turnings without solvent for a few minutes to mechanically break the MgO layer.
-
Chemical: Add a small crystal of iodine (I₂).[8] The iodine will react with the magnesium surface, exposing fresh metal. The characteristic brown color of iodine will disappear upon successful initiation.
-
Initiators: Add a few drops of a pre-formed Grignard reagent or an easily initiated halide like 1,2-dibromoethane.
-
-
Initiation Technique: Add a small portion of your halide to the magnesium and solvent. Look for signs of reaction, such as gentle bubbling or a slight exotherm.[8] Do not add the bulk of your halide until you have confirmed initiation.
-
Q4: I've successfully synthesized my target PCB congener, but I am struggling to purify it from the reaction mixture. What are the best practices?
A4: Purifying a single PCB congener from a complex mixture of starting materials, byproducts (like homocoupled products), and catalyst residues is a critical step that requires a systematic approach.
-
Initial Workup: After the reaction, perform a standard aqueous workup to remove inorganic salts (like the base used in a Suzuki coupling). Extract your product into a non-polar organic solvent (e.g., hexane, toluene).
-
Removal of Catalyst: Palladium residues can often be removed by filtration through a small plug of silica gel or Celite®.
-
Chromatography: Flash column chromatography is the most common method for purification.[9]
-
Stationary Phase: Use high-quality silica gel. For very non-polar PCBs, sometimes alumina (neutral or basic) can provide different selectivity.
-
Mobile Phase: PCBs are very non-polar. Typically, pure hexane or a mixture of hexane with a very small amount of a slightly more polar solvent (e.g., 1-2% dichloromethane or toluene) is sufficient. A gradient elution may be necessary to separate closely eluting compounds.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column. Visualize spots using a UV lamp and/or a potassium permanganate stain.
-
-
Alternative Cleanup Methods: For certain sample matrices, more rigorous cleanup may be needed. Methods like gel permeation chromatography can separate compounds based on size, while Florisil® columns are also widely used.[9][10] For removing sulfur-containing impurities, treatment with activated copper powder is effective.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my target PCB: Suzuki-Miyaura or Ullmann coupling?
A1: The choice depends on your target congener, available starting materials, and desired scale.
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Conditions | Mild (often < 100°C) | Harsh (often > 200°C)[11][12] |
| Substrate Scope | Very broad; tolerates many functional groups. | Traditionally limited to electron-deficient aryl halides.[11] |
| Catalyst | Palladium-based (sometimes Nickel).[2][3] | Copper-based (powder or salts).[13] |
| Key Challenge | Boronic acid stability, homocoupling, catalyst cost.[4] | High temperatures, erratic yields, limited scope.[11] |
| Best For | General purpose, high functional group tolerance, synthesis of complex or sterically hindered congeners.[4] | Symmetrical biaryl synthesis from readily available, activated aryl halides. |
Recommendation: For most applications requiring high selectivity and mild conditions, the Suzuki-Miyaura coupling is the preferred modern method .[4] The Ullmann reaction is a classic method but is often replaced by palladium-catalyzed reactions due to its harsh requirements and lower reliability.[11]
Caption: Decision tree for selecting a primary synthetic strategy.
Q2: How do I accurately confirm the identity and purity of my synthesized PCB congener?
A2: Accurate identification is crucial and requires a combination of analytical techniques. Relying on a single method is insufficient.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard.[9]
-
Identification: The mass spectrometer provides the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern. The isotopic cluster pattern from the chlorine atoms is a key identifier. High-resolution MS (HRMS) can provide an exact mass, confirming the elemental composition.
-
Purity: The gas chromatogram shows the purity of the sample. A single, sharp peak indicates high purity. The presence of other peaks indicates impurities. Co-elution of isomers can be a challenge, sometimes requiring specialized GC columns.[14][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the aromatic protons. The coupling patterns and chemical shifts are unique for each congener and can definitively establish the substitution pattern.
-
¹³C NMR: Complements the proton NMR and provides a signal for every carbon in the molecule, confirming the carbon skeleton.
-
-
Analytical Standards: The most reliable confirmation is to compare the retention time (GC) and mass spectrum (MS) of your synthesized compound against a certified analytical standard of the specific congener.
| Technique | Primary Use | Strengths | Weaknesses |
| GC-ECD | Quantification | Extremely sensitive to chlorinated compounds. | Prone to interferences; provides no structural information.[9] |
| GC-MS | Identification & Purity | Provides molecular weight and fragmentation pattern; highly selective. | Less sensitive than ECD; may not separate all isomers.[9][16] |
| ¹H & ¹³C NMR | Structure Elucidation | Provides definitive structural information on substitution patterns. | Requires a larger amount of pure sample; less sensitive than GC methods. |
| HRMS | Formula Confirmation | Provides exact mass, confirming elemental composition. | High cost; does not distinguish between isomers.[15] |
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a general guideline. Reaction times, temperatures, and reagent ratios should be optimized for your specific substrates.
Objective: To synthesize a specific PCB congener via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Halide (e.g., bromochlorobenzene) (1.0 eq)
-
Aryl Boronic Acid (or ester) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).
-
Solvent Addition & Degassing: Add the anhydrous solvent via cannula or syringe. Vigorously bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using hexane or a hexane/dichloromethane mixture as the eluent.
-
Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.
References
- U.S. Environmental Protection Agency. (2021). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue.
- Restek. (2021). Improve PCB Congener Identification Using the Ortho Effect. Restek Resource Hub.
- SGS North America. (2020). Replacing Aroclor Methods with Congener-Based Approaches for PCBs.
- Wikipedia.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000).
- U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs)
- United Chemical Technologies (UCT). (2024). Not just Aroclors – The Inadvertent PCB Problem.
- Google Patents. Selective process for printed circuit board manufacturing.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.
- Tan, Y., et al. Ortho-substituted PCBs kill cells by altering membrane structure. PubMed.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Li, S. M., et al. (2009). [Formation mechanism of by-product PCBs in the p-DCB production]. PubMed.
- ResearchGate. Formation mechanism of by-product PCBs in the p-DCB production.
- National Academies Press.
- BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- CLU-IN.
- Qnity. (2017).
- Gradient Corp. (2023). Identifying Byproduct (aka "Inadvertently Generated")
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- Thermo Fisher Scientific. Ullmann Reaction.
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. WO1992013981A2 - Selective process for printed circuit board manufacturing - Google Patents [patents.google.com]
- 3. qnityelectronics.com [qnityelectronics.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ortho-substituted PCBs kill cells by altering membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. clu-in.org [clu-in.org]
Technical Support Center: Best Practices for Preventing Contamination During 2,2',6-Trichlorobiphenyl Sampling
Welcome to the Technical Support Center for advanced sampling of 2,2',6-trichlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy in their analytical results. The persistent and ubiquitous nature of polychlorinated biphenyls (PCBs) demands rigorous sampling protocols to prevent extraneous contamination that can compromise data integrity. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure your sampling workflow is robust and self-validating.
Troubleshooting Guide: Field Contamination Scenarios
This section addresses specific issues that can arise during the sampling of 2,2',6-trichlorobiphenyl, providing causal analysis and corrective actions.
| Observed Problem | Potential Root Cause(s) | Investigative Actions & Solutions |
| Field blank shows positive for 2,2',6-trichlorobiphenyl. | 1. Atmospheric Deposition: Airborne dust or aerosols at the sampling site may contain PCBs.[1] 2. Cross-Contamination from Sampling Personnel: Contaminants transferred from gloves, clothing, or personal care products. 3. Contaminated Deionized Water: The water used for the blank may have been compromised. 4. Improperly Cleaned Sample Bottles: Residual contamination from manufacturing or previous use. | Immediate Action: - Segregate the affected batch of samples. - Collect a new field blank using fresh deionized water and a new set of sample bottles from a different lot, if possible. Long-Term Prevention: - Always work upstream of potential airborne sources. - Implement the "dirty hands-clean hands" sampling technique. - Use certified PCB-free deionized water and pre-cleaned sample containers. - Minimize the time sample bottles are open to the atmosphere. |
| Replicate samples show high variability in 2,2',6-trichlorobiphenyl concentrations. | 1. Heterogeneous Matrix: The contaminant is not evenly distributed in the soil, sediment, or water being sampled. 2. Inconsistent Sampling Technique: Variation in the depth, volume, or method of sample collection between replicates. 3. Cross-Contamination Between Sample Points: Transfer of material from a highly contaminated area to a less contaminated one via sampling equipment.[1] | Immediate Action: - Review field notes for any observed heterogeneity in the sampling area. - If possible, collect additional replicates to assess the extent of variability. Long-Term Prevention: - For solid matrices, consider composite sampling to create a more representative sample. - Standardize the sampling protocol and ensure all personnel are thoroughly trained. - Decontaminate all non-dedicated sampling equipment between each sampling point.[2] |
| Low-level 2,2',6-trichlorobiphenyl detected in equipment blanks. | 1. Inadequate Decontamination: The cleaning procedure is insufficient to remove all residual PCBs from the sampling equipment. 2. Contaminated Cleaning Solvents: The solvents (e.g., hexane, acetone) used for decontamination are not of sufficient purity. 3. Re-contamination After Cleaning: Cleaned equipment is exposed to a contaminated environment before use. | Immediate Action: - Re-clean all sampling equipment using fresh, high-purity solvents. - Collect a new equipment blank to verify the effectiveness of the re-cleaning. Long-Term Prevention: - Follow a multi-step decontamination protocol (detergent wash, tap water rinse, deionized water rinse, solvent rinse). - Use pesticide-grade or equivalent high-purity solvents. - Wrap cleaned and dried equipment in aluminum foil or store in clean, sealed containers until use. |
| Unexpected 2,2',6-trichlorobiphenyl isomers detected in samples. | 1. On-site Transformation: Abiotic or biotic degradation of other PCB congeners may be occurring. 2. Background Contamination: The site may have a baseline level of various PCB congeners from historical or diffuse sources. 3. Laboratory Cross-Contamination: While less common with stringent lab protocols, it remains a possibility. | Immediate Action: - Consult with the analytical laboratory about their quality control data for the sample batch. - Review historical data for the site to determine if these isomers have been previously detected. Long-Term Prevention: - Collect background samples from areas believed to be unaffected by the specific source under investigation. - Ensure proper sample preservation (e.g., cooling to 4°C) to minimize degradation during transport and storage. |
Frequently Asked Questions (FAQs)
Q1: Why is preventing contamination so critical when sampling for a specific congener like 2,2',6-trichlorobiphenyl?
A1: 2,2',6-Trichlorobiphenyl is a semi-volatile organic compound that is persistent in the environment.[3] When conducting trace or ultra-trace analysis, even minute amounts of external contamination can lead to significant errors in quantification, potentially resulting in false positives or inaccurately high concentration readings. Given that regulatory decisions and human health risk assessments are often based on these measurements, ensuring the integrity of the sample from collection to analysis is paramount.
Q2: What are the primary sources of field contamination for PCBs?
A2: The most common sources include inadequately cleaned sampling equipment, cross-contamination between sample locations, airborne deposition from dust and aerosols, and transfer from sampling personnel (e.g., from clothing, gloves, or skin).[1] It's also possible for contamination to be introduced from sample containers and even the deionized water used for blanks if not properly certified as analyte-free.
Q3: What materials should I use for sampling equipment and containers to avoid contamination?
A3: For sampling equipment that will come into contact with the sample, prefer materials like stainless steel, glass, or Teflon®. Avoid plastics and rubber, as they can adsorb PCBs and later leach them, causing cross-contamination. Sample containers should be pre-cleaned glass jars with Teflon®-lined caps.
Q4: How does the "dirty hands-clean hands" technique work, and why is it important for ultra-trace sampling?
A4: This technique involves two people. The "dirty hands" person is responsible for all activities that do not involve direct contact with the sample container or the immediate sampling point (e.g., operating drills, handling outer packaging). The "clean hands" person only touches the sample container and the sampling device. This strict division of labor minimizes the transfer of contaminants from the general environment to the sample and is a best practice for ultra-trace analysis of persistent organic pollutants.[4]
Q5: What are the essential Quality Control (QC) samples I should collect in the field?
A5: At a minimum, you should collect field blanks, equipment blanks, and field duplicates.
-
Field Blanks: Assess contamination from the ambient environment at the sampling site.
-
Equipment Blanks: Verify that your decontamination procedures are effective and that your equipment is clean before use.
-
Field Duplicates: Assess the precision of your sampling methodology and the heterogeneity of the sample matrix. These QC samples should be collected at a frequency of at least one for every 20 environmental samples.
Q6: What are the key physicochemical properties of 2,2',6-trichlorobiphenyl to consider during sampling?
A6: As a trichlorobiphenyl, 2,2',6-trichlorobiphenyl has a relatively low molecular weight compared to more highly chlorinated congeners. This results in higher volatility and greater water solubility.[5] Its semi-volatile nature means that airborne contamination can be a concern, and care should be taken to minimize sample exposure to the atmosphere. Its moderate water solubility means it can be present in the dissolved phase in aqueous samples, not just adsorbed to sediment.
Experimental Protocols
Protocol 1: Decontamination of Non-Dedicated Sampling Equipment
This protocol is essential for preventing cross-contamination between sampling points.
Materials:
-
Phosphate-free laboratory-grade detergent
-
Tap water
-
Deionized water (certified PCB-free)
-
Pesticide-grade hexane
-
Pesticide-grade acetone
-
Scrub brushes
-
Large wash basins or buckets
-
Heavy-duty aluminum foil
Procedure:
-
Physical Removal: At the designated decontamination area, use a scrub brush and tap water to remove any gross particulate matter from the equipment.
-
Detergent Wash: Wash the equipment thoroughly with a solution of phosphate-free detergent and tap water.
-
Tap Water Rinse: Rinse the equipment liberally with tap water to remove all detergent residue.
-
Deionized Water Rinse: Rinse the equipment with deionized water.
-
Solvent Rinse (for organic contaminants): In a well-ventilated area away from ignition sources, rinse the equipment with pesticide-grade acetone to remove water, followed by a rinse with pesticide-grade hexane to remove residual organic contaminants. Collect all solvent waste for proper disposal.
-
Air Dry: Allow the equipment to air dry completely on a clean, non-porous surface.
-
Storage: Once dry, immediately wrap the equipment in heavy-duty aluminum foil to prevent re-contamination during storage and transport.
Protocol 2: Collection of a Surface Soil Sample for 2,2',6-Trichlorobiphenyl Analysis
This protocol outlines the collection of a representative surface soil sample using the "dirty hands-clean hands" approach.
Materials:
-
Pre-cleaned stainless steel trowel or scoop
-
Pre-cleaned wide-mouth amber glass jars with Teflon®-lined caps
-
Nitrile gloves
-
Cooler with ice
-
Field logbook and chain of custody forms
-
GPS unit
Procedure:
-
Site Preparation ("Dirty Hands"):
-
The "dirty hands" team member identifies the sampling location as specified in the sampling plan.
-
They remove any surface debris (e.g., leaves, rocks) from the sampling area using a gloved hand or a separate, non-sampling tool.
-
-
Sample Collection ("Clean Hands"):
-
The "clean hands" team member, wearing a fresh pair of nitrile gloves, receives a pre-cleaned, labeled sample jar from the "dirty hands" member (who only handles the outer packaging).
-
The "clean hands" member opens the sample jar, placing the cap liner-side up on a clean surface.
-
Using a dedicated, pre-cleaned stainless steel trowel, the "clean hands" member collects a representative sample of the top 0-15 cm of soil, avoiding the edges of the cleared area.
-
The soil is transferred directly into the sample jar. The jar should be filled to near the top, leaving minimal headspace.
-
The threads of the jar are wiped clean with a disposable wipe to ensure a tight seal.
-
The jar is securely capped.
-
-
Sample Handling and Storage:
-
The "clean hands" member hands the sealed sample jar to the "dirty hands" member.
-
The "dirty hands" member places the jar in a cooler on ice (to maintain a temperature of approximately 4°C).
-
All sampling information (location, date, time, sample ID) is recorded in the field logbook and on the chain of custody form.
-
Visualizations
Workflow for Contamination-Free Sampling
Caption: A logical decision tree for troubleshooting the root cause of a contaminated field blank.
References
-
Water Quality Australia. (n.d.). Field sampling program. Retrieved from [Link]
-
Palsatech. (2023, November 18). Common Mistakes in Field Sampling – And How We Avoid Them. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011, May 5). STANDARD OPERATING PROCEDURE (SOP) FOR SAMPLING POROUS SURFACES FOR PCBs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Characterization: Sampling and Testing Approaches for PCBs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, November). FIELD SAMPLING PROTOCOLS TO AVOID CROSS-CONTAMINATION AT PERFLUORINATED CHEMICAL (PFC) SITES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, October 23). Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2',6-Trichlorobiphenyl. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). Retrieved from [Link]
-
SGS. (n.d.). Ultra-Trace Organics Testing. Retrieved from [Link]
-
UNITAR. (n.d.). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitoring Plan. Retrieved from [Link]
-
Washington State Department of Ecology. (2017). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Retrieved from [Link]
-
Washington State Department of Ecology. (2019, April 5). Standard Operating Procedure for Sampling Trace Contaminants using Continuous Low-Level Monitoring Devices (CLAMs). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, November 12). How to Test for PCBs and Characterize Suspect Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004, July). MARLAP Manual Volume II: Chapter 10, Field and Sampling Issues that Affect Laboratory Measurements. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, January 8). Environmental Sampling | Infection Control. Retrieved from [Link]
-
Wesch, C., El-Sabaawi, R., & Minor, E. C. (2021). Cross-Contamination as a Problem in Collection and Analysis of Environmental Samples Containing Microplastics—A Review. Applied Sciences, 11(21), 10368. Retrieved from [Link]
-
Stockholm Convention. (2017, March). Draft guidance on sampling, screening and analysis of persistent organic pollutants in products and articles. Retrieved from [Link]
-
Experidoc. (n.d.). MODULE 27: FIELD SAMPLING HAZARDS. Retrieved from [Link]
-
Government of Western Australia, Department of Water. (2008). A guideline for field sampling for surface water quality monitoring programs. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Christison, C. A., Lindsay, D., & von Holy, A. (2007). A case study of cross-contamination in a food-processing plant. Journal of Applied Microbiology, 103(6), 2267-2276. Retrieved from [Link]
-
Correll, R. L. (2001). The use of composite sampling in contaminated sites—A case study. Chemosphere, 42(1), 115-121. Retrieved from [Link]
-
EPAC Environmental Services Inc. (2024, September 4). Effective Environmental Sampling Techniques and Best Practices. Retrieved from [Link]
-
Sandau, C. D. (2010). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. Journal of Chromatography A, 1217(43), 6739-6747. Retrieved from [Link]
-
American Pharmaceutical Review. (2023, April 1). Assessing Microbial Contamination: Best Practices for Pharmaceutical Microbial Data Investigations. Retrieved from [Link]
-
International Journal of Forensic Sciences. (2024, October 4). DNA Contamination in Crime Scene Investigations: Common Errors, Best Practices, And Insights from a Survey Study. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). Physico-chemical and microbiological properties of water samples used for domestic purposes in Okada town, Edo state, Nigeria. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Bioremediation of PCB-Contaminated Sites: A Comparative Analysis
Polychlorinated biphenyls (PCBs) represent a persistent challenge to environmental health due to their recalcitrance and toxicity. While traditional remediation methods often involve disruptive and costly physical or chemical processes, bioremediation offers a more sustainable and cost-effective approach by harnessing the power of biological systems to degrade these pollutants. This guide provides a comparative evaluation of the principal bioremediation techniques for PCB-contaminated sites, grounded in scientific principles and supported by experimental data, to assist researchers and environmental professionals in selecting and implementing the most suitable strategy.
The Foundation of PCB Bioremediation: Aerobic vs. Anaerobic Degradation
The biological breakdown of PCBs hinges on two primary microbial processes that are often complementary: anaerobic reductive dechlorination and aerobic oxidative degradation. Understanding the interplay between these pathways is crucial for designing effective bioremediation strategies.
Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms remove chlorine atoms from the highly chlorinated biphenyl rings, a process known as reductive dechlorination. This is a critical first step as it reduces the toxicity of the PCBs and transforms them into less chlorinated congeners that are more susceptible to aerobic degradation. This process is particularly effective for highly chlorinated PCBs (those with five or more chlorine atoms), which are generally resistant to aerobic attack.
Aerobic Oxidative Degradation: In the presence of oxygen, aerobic bacteria can break open the biphenyl rings of less chlorinated PCBs (typically those with four or fewer chlorine atoms) through a series of enzymatic reactions. The key enzyme in this pathway is biphenyl dioxygenase, which initiates the degradation cascade, ultimately leading to the mineralization of PCBs into carbon dioxide, water, and chloride ions.
This two-stage process highlights a fundamental principle in PCB bioremediation: a combination of anaerobic and aerobic conditions often yields the most comprehensive degradation of complex PCB mixtures found in the environment.
A Comparative Analysis of Bioremediation Techniques
The selection of a bioremediation technique depends on various site-specific factors, including the concentration and type of PCBs, soil and groundwater characteristics, and the desired timeframe for remediation. Here, we compare the efficacy of the most prominent in-situ and ex-situ bioremediation approaches.
Monitored Natural Attenuation (MNA)
Monitored Natural Attenuation (MNA) relies on naturally occurring physical, chemical, and biological processes to reduce the concentration and toxicity of contaminants over time.[1] It is a non-intrusive and cost-effective approach, but its efficacy is highly site-specific and requires thorough monitoring to ensure that attenuation is occurring at a sufficient rate to be protective of human health and the environment.[2]
Mechanism: MNA for PCBs primarily involves a combination of anaerobic and aerobic biodegradation by indigenous microbial populations, as well as physical processes like sorption to soil particles and dilution.
Efficacy & Supporting Data: The effectiveness of MNA is highly variable. Studies have shown that natural attenuation rates for PCBs in fish can range from 0% to 11.3% per year, depending on the location and species.[3] For MNA to be a viable option, it must be demonstrated that the rate of natural degradation will be sufficient to meet remediation goals within a reasonable timeframe.[4]
Advantages:
-
Minimal site disturbance.
-
Low implementation cost.
-
Can be effective for large, low-concentration plumes.
Disadvantages:
-
Long remediation timeframes.
-
Uncertainty in degradation rates and pathways.
-
Requires extensive and long-term monitoring.
-
May not be protective if exposure pathways exist.
Biostimulation
Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the activity of indigenous PCB-degrading microorganisms.[5] This technique aims to optimize environmental conditions to enhance the natural bioremediation potential of a site.
Mechanism: By providing limiting factors, biostimulation accelerates the metabolic activity of native microbial populations capable of PCB degradation. For aerobic degradation, this often involves the injection of air or oxygen-releasing compounds. For anaerobic dechlorination, the addition of electron donors may be beneficial.
Efficacy & Supporting Data: Biostimulation has shown significant success in enhancing PCB degradation. In one study, the addition of nitrogen and phosphorus to contaminated sediments resulted in an 84.64% removal of PCBs, compared to only 10% in the unamended control.[6] The addition of biphenyl, a structural analog of PCBs, can also stimulate the production of PCB-degrading enzymes.
Advantages:
-
Cost-effective compared to bioaugmentation.
-
Utilizes and enhances the existing microbial community.
-
Can be applied in-situ, minimizing site disruption.
Disadvantages:
-
Effectiveness depends on the presence and distribution of competent indigenous microorganisms.
-
Delivery of amendments throughout the contaminated zone can be challenging.
-
May not be effective for highly chlorinated PCBs without a preceding anaerobic phase.
Bioaugmentation
Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known PCB-degrading capabilities to a contaminated site.[5] This approach is typically employed when the indigenous microbial population lacks the necessary degradative capacity.
Mechanism: The introduced microorganisms directly increase the population of PCB degraders, thereby enhancing the overall rate and extent of bioremediation. Often, a combination of anaerobic and aerobic bacteria is used to tackle complex PCB mixtures.
Efficacy & Supporting Data: Bioaugmentation can lead to dramatic reductions in PCB concentrations. A laboratory mesocosm study using concurrent bioaugmentation with anaerobic (Dehalobium chlorocoercia DF1) and aerobic (Burkholderia xenovorans LB400) bacteria resulted in an 80% decrease in total PCBs in contaminated sediment after 120 days.[7] In another study, a bacterial consortium demonstrated high efficiency in degrading specific PCB congeners in contaminated soil.[5]
Advantages:
-
Effective in sites with low or no indigenous PCB-degrading populations.
-
Can be tailored with specific microbial strains for the target PCB congeners.
-
Potentially faster remediation times compared to biostimulation.
Disadvantages:
-
Higher cost due to the cultivation and introduction of microorganisms.
-
Introduced microbes must be able to survive and compete with the native microbial community.
-
Regulatory approval may be required for the introduction of non-native microorganisms.
Phytoremediation
Phytoremediation utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain contaminants in soil and water.[8][9] This green technology is an aesthetically pleasing and cost-effective option for large, shallowly contaminated areas.
Mechanism: Phytoremediation of PCBs occurs through several mechanisms:
-
Phytoextraction: Uptake of PCBs by plant roots and translocation to the shoots.
-
Phytodegradation: Breakdown of PCBs within plant tissues by plant enzymes.
-
Rhizodegradation: Enhancement of microbial degradation in the root zone (rhizosphere) due to the release of plant exudates.
Efficacy & Supporting Data: The effectiveness of phytoremediation can be significant. In a pot experiment, the combined action of Astragalus and a rhizobial strain (ZY1) led to a 53.1% decrease in soil PCB concentration.[10][11] Another study showed that vegetated pots had a significantly higher removal of Aroclor 1248 (up to 62% reduction) compared to non-planted controls.[9] However, the efficiency is dependent on plant species, PCB bioavailability, and soil conditions.
Advantages:
-
Low cost and environmentally friendly.
-
Aesthetically pleasing and can improve soil health.
-
Effective for large areas with low to moderate contamination.
Disadvantages:
-
Long treatment times.
-
Limited to the root zone of the plants.
-
Potential for contaminants to enter the food chain through herbivores.
-
Disposal of contaminated plant biomass may be required.
Quantitative Comparison of Bioremediation Techniques
The following table summarizes experimental data from various studies to provide a quantitative comparison of the efficacy of different bioremediation techniques for PCBs. It is important to note that direct comparisons are challenging due to variations in experimental conditions.
| Bioremediation Technique | PCB Mixture/Congener | Initial Concentration | Matrix | Duration | Efficacy (% Reduction) | Reference |
| Monitored Natural Attenuation | Total PCBs | Not specified | Fish Tissue | Per year | 0 - 11.3% | [3] |
| Biostimulation | Total PCBs | Not specified | Sediment | Not specified | 84.64% | [6] |
| Bioaugmentation | Aroclor | 8 mg/kg | Sediment | 120 days | 80% | [7] |
| Bioaugmentation | PCB-77 | Not specified | Liquid Culture | 7 days | 59.89% | [7] |
| Phytoremediation | Total PCBs | Not specified | Soil | Not specified | 53.1% | [10][11] |
| Phytoremediation | Aroclor 1248 | Not specified | Soil | Not specified | up to 62% | [9] |
| Combined Chemical-Biological | Total PCBs | Not specified | Soil | Not specified | 99% | [10] |
Experimental Protocols for Efficacy Evaluation
To objectively evaluate the efficacy of bioremediation techniques, standardized experimental protocols are essential. Below are step-by-step methodologies for key experiments.
Protocol for PCB Extraction and Quantification from Soil/Sediment
This protocol is based on EPA Method 8082A for the analysis of PCBs by gas chromatography.[12]
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.
-
Extraction:
-
Weigh approximately 10-30 g of the homogenized sample into a Soxhlet extraction thimble.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample for 16-24 hours using a 1:1 mixture of hexane and acetone in a Soxhlet extractor.
-
-
Cleanup:
-
Concentrate the extract using a rotary evaporator.
-
Perform a sulfur cleanup if necessary by adding activated copper.
-
Use column chromatography (e.g., Florisil) to remove interfering compounds.
-
-
Analysis:
-
Analyze the cleaned extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
-
Quantify PCB congeners or Aroclors by comparing peak areas to those of certified reference standards.
-
Protocol for Enumerating PCB-Degrading Bacteria
This protocol outlines a method for quantifying the population of aerobic PCB-degrading bacteria.[13]
-
Sample Collection and Dilution:
-
Collect soil or sediment samples from the contaminated site.
-
Prepare a serial dilution series of the sample in a sterile phosphate buffer.
-
-
Plating:
-
Plate aliquots of each dilution onto a minimal salt medium agar containing biphenyl as the sole carbon source. Biphenyl vapors can be supplied by placing crystals in the lid of the petri dish.
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 7-14 days.
-
-
Enumeration:
-
Count the number of colonies that grow on the plates. These represent the biphenyl-utilizing bacteria, which are indicative of the PCB-degrading population.
-
Calculate the number of colony-forming units (CFU) per gram of soil.
-
Protocol for Measuring Microbial Activity
Microbial activity can be assessed by measuring soil respiration, which indicates the overall metabolic activity of the soil microbial community.
-
Sample Preparation: Place a known amount of soil (e.g., 50-100 g) into a sealed container.
-
Incubation: Incubate the soil at a constant temperature.
-
CO2 Measurement: Periodically measure the concentration of carbon dioxide (CO2) in the headspace of the container using a gas chromatograph or an infrared gas analyzer.
-
Calculation: Calculate the rate of CO2 evolution per unit of soil over time. An increase in CO2 production in treated samples compared to controls can indicate enhanced microbial activity.
Visualizing Bioremediation Workflows and Pathways
Diagrams are invaluable tools for understanding the complex processes involved in bioremediation.
General Workflow for a PCB Bioremediation Project
Caption: A generalized workflow for a typical PCB bioremediation project.
Sequential Anaerobic-Aerobic PCB Degradation Pathway
Caption: The complementary roles of anaerobic and aerobic microbial processes in PCB degradation.
Conclusion and Future Perspectives
Bioremediation offers a suite of promising technologies for the management of PCB-contaminated sites. Monitored Natural Attenuation serves as a baseline, while biostimulation and bioaugmentation provide more active interventions to enhance the rate and extent of degradation. Phytoremediation presents a green and cost-effective solution for large, shallowly contaminated areas. The most effective approach often involves a combination of these techniques, such as a sequential anaerobic-aerobic strategy, to address the complex mixtures of PCB congeners typically found in the environment.
Future research should focus on the development of more robust and predictable bioremediation systems. This includes the discovery and engineering of novel microbial strains and enzymes with enhanced PCB-degrading capabilities, the optimization of delivery systems for microbial inoculants and amendments, and the development of more sophisticated monitoring tools to track the in-situ performance of bioremediation. By continuing to advance our understanding of the intricate biological processes governing PCB degradation, we can further unlock the potential of bioremediation as a cornerstone of sustainable environmental stewardship.
References
- Arslan, M., et al. (2015). A critical view of factors affecting the absorption and translocation of POPs in plants along with the limitations that plants have to deal with during the POPs remediation.
- Chen, Y., et al. (2015).
- Chekol, T., et al. (2004). Phytoremediation of polychlorinated biphenyl-contaminated soil: a field study. Water, Air, and Soil Pollution, 157(1), 187-203.
- Egorova, D. O., et al. (2018). Biodegradation of different PCB congeners in natural industrial soils using two bacterial strains (Rhodococcus ruber P25 and Microbacterium sp. B51) and their consortium.
- EPA. (n.d.). Method 1668: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency.
- Gomes, H. I., et al. (2013). Overview of in situ and ex situ remediation technologies for PCB-contaminated soils and sediments and obstacles for full-scale application. Science of The Total Environment, 445-446, 237-260.
- Hiraoka, Y., et al. (2004). Concurrent bioaugmentation with anaerobic halorespiring and aerobic degrading bacteria for the remediation of polychlorinated biphenyl impacted sediment.
- Horváthová, V., et al. (2018).
- Kastner, M., et al. (1998). Microbial enumeration of aerobic PCB degraders and total heterotrophs in soil and rhizosphere samples. Applied and Environmental Microbiology, 64(7), 2537-2542.
- Long, M., et al. (2015). Two-stage anaerobic-aerobic composting for the remediation of PCB-contaminated soil.
- Luth, C. J., et al. (2022). Variation in natural attenuation rates of polychlorinated biphenyls (PCBs) in fish from streams and reservoirs in East Tennessee observed over a 35-year period. Science of The Total Environment, 838, 156038.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
